CY-09
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CY-09: A Direct NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular mechanism of CY-09, a selective and direct small-molecule inhibitor of the NLRP3 inflammasome. The information presented is collated from foundational studies that have elucidated its binding, activity, and therapeutic potential in various models of inflammatory disease.
Core Mechanism: Direct Inhibition of NLRP3 ATPase Activity
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, a key sensor in the innate immune system. Unlike inhibitors that act on upstream or downstream signaling events, this compound is distinguished by its direct interaction with the NLRP3 molecule itself.[1][2][3][4][5]
The core mechanism can be broken down into the following key steps:
-
Direct Binding to the NACHT Domain: this compound directly binds to the central NACHT domain of the NLRP3 protein.[1][5] Specifically, it interacts with the ATP-binding motif, also known as the Walker A motif, within this domain.[1][6] This binding has been confirmed through experiments using biotinylated this compound and purified NLRP3 domain proteins.[1][5]
-
Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses intrinsic ATPase activity, which is essential for its function.[1][5] By occupying the ATP-binding site, this compound competitively inhibits this ATPase activity.[1][6] This inhibitory action is specific to NLRP3, as this compound does not affect the ATPase activity of other related proteins such as NLRC4, NLRP1, NOD2, or RIG-I.[1]
-
Suppression of Inflammasome Assembly: The energy derived from ATP hydrolysis is critical for the conformational changes that lead to NLRP3 oligomerization—the foundational step of inflammasome assembly.[1][5] By inhibiting ATPase activity, this compound effectively prevents NLRP3 from self-associating and forming the oligomeric scaffold necessary for inflammasome formation.[1][2]
-
Blockade of Downstream Signaling: The failure to form a functional NLRP3 oligomer prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1] Consequently, this compound treatment markedly suppresses the oligomerization of ASC.[1][2] This blockade prevents the subsequent recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form. The ultimate result is a potent, dose-dependent inhibition of the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2]
It is important to note that this compound is highly specific and does not interfere with the initial "priming" step of inflammasome activation, such as the lipopolysaccharide (LPS)-induced upregulation of NLRP3 and pro-IL-1β expression.[1][2]
Caption: this compound directly inhibits NLRP3 ATPase activity, a critical step for inflammasome assembly.
Quantitative Data Summary
The efficacy and pharmacological profile of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | Effective Concentration |
|---|---|---|---|---|
| NLRP3 Inflammasome Activation | LPS-primed BMDMs | Nigericin, MSU, ATP | Inhibition of Caspase-1 & IL-1β | 1 - 10 µM[2] |
| Non-canonical Activation | LPS-primed BMDMs | Cytosolic LPS | Inhibition of Caspase-1 & IL-1β | 1 - 10 µM[2] |
| NLRP3 ATPase Activity | Purified NLRP3 Protein | ATP | Inhibition of Phosphate Release | 0.1 - 1 µM[1] |
| NLRP3 Binding Affinity | Purified NLRP3 Protein | N/A | Dissociation Constant (Kd) | 500 nM[7] |
Table 2: Pharmacokinetic and Metabolic Profile of this compound
| Parameter | Species | Value |
|---|---|---|
| Bioavailability (Oral) | Mouse | 72%[3] |
| Half-life (t½) | Mouse | 2.4 hours[3] |
| Microsomal Stability (t½) | Human | >145 minutes[3] |
| Microsomal Stability (t½) | Mouse | >145 minutes[3] |
Table 3: Cytochrome P450 (CYP) Inhibition Profile
| Enzyme | IC50 Value (µM) |
|---|---|
| CYP1A2 | 18.9[3] |
| CYP2C9 | 8.18[3] |
| CYP2C19 | >50[3] |
| CYP2D6 | >50[3] |
| CYP3A4 | 26.0[3] |
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental procedures.
3.1 Inflammasome Activation Assay in Macrophages
-
Objective: To measure the inhibitory effect of this compound on NLRP3-dependent cytokine secretion.
-
Methodology:
-
Cell Priming: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as Nigericin, monosodium urate (MSU) crystals, or ATP.
-
Analysis: After incubation, the cell culture supernatant is collected. Secreted IL-1β and cleaved caspase-1 (p20 subunit) are quantified using ELISA and Western blot analysis, respectively. Cell lysates are analyzed to confirm stable levels of pro-forms of these proteins.
-
3.2 NLRP3 Direct Binding Assay
-
Objective: To confirm the direct physical interaction between this compound and the NLRP3 protein.
-
Methodology:
-
Reagents: Biotin-conjugated this compound (Biotin-CY-09) is synthesized. Purified recombinant NLRP3 protein and its individual domains (PYD, NACHT, LRR) are produced.
-
Pull-down: Biotin-CY-09 is incubated with streptavidin-agarose beads. The beads are then incubated with lysates from cells overexpressing NLRP3 or with the purified NLRP3 proteins/domains.
-
Washing & Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Detection: The eluted fraction is analyzed by Western blot using an anti-NLRP3 antibody to confirm the presence of NLRP3, thereby demonstrating a direct interaction.
-
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
The NLRP3 Inflammasome Inhibitor CY-09: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. This has led to a significant effort in the discovery and development of small molecule inhibitors targeting NLRP3. CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Its activation is a two-step process: a priming signal, often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. Dysregulation of the NLRP3 inflammasome is a key driver of pathology in numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative disorders.
Discovery and Development of this compound
This compound was identified as a selective and direct inhibitor of the NLRP3 inflammasome.[1] It was developed to specifically target the NLRP3 protein itself, offering a direct mechanism to control inflammasome-driven inflammation.[1] Preclinical studies have demonstrated its therapeutic potential in various disease models.[1][2]
Mechanism of Action
This compound directly targets the NLRP3 protein.[3] It binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][3] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of IL-1β and IL-18.[1][3]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention by this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Type/Assay | Reference |
| NLRP3 Inhibition (IC50) | ~7.5 µM | ATP-induced IL-1β secretion in BMDMs | [1] |
| NLRP3 Binding Affinity (Kd) | 500 nM | Purified NLRP3 protein | [4] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 2.4 hours | Intravenous & Oral | [5] |
| Area Under the Curve (AUC) | 8,232 h*ng/mL | Oral | [5] |
| Bioavailability | 72% | Oral | [5] |
Table 3: Cytochrome P450 Inhibition
| Enzyme | IC50 (µM) | Reference |
| CYP1A2 | 18.9 | [6] |
| CYP2C9 | 8.18 | [6] |
| CYP2C19 | >50 | [6] |
| CYP2D6 | >50 | [6] |
| CYP3A4 | 26.0 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP, Nigericin, or Monosodium Urate (MSU) crystals
-
This compound
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in differentiation medium for 6-7 days.
-
Priming: Seed differentiated BMDMs in 24-well plates. Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of this compound for 30 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes, 10 µM Nigericin for 45 minutes, or 150 µg/mL MSU crystals for 6 hours).
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Analyze the cell lysates for cleaved caspase-1 (p20 subunit) by Western blotting.
-
Caption: Experimental workflow for in vitro NLRP3 inflammasome activation assay.
ASC Oligomerization Assay
This assay is used to assess the assembly of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
LPS-primed and activated BMDMs (as described in 5.1)
-
Lysis buffer (e.g., Triton X-100 based)
-
Disuccinimidyl suberate (DSS) crosslinker
-
Reagents for SDS-PAGE and Western blotting (antibodies against ASC)
Procedure:
-
Cell Lysis: Lyse the treated BMDMs in a suitable buffer.
-
Centrifugation: Pellet the insoluble fraction containing ASC specks by centrifugation.
-
Crosslinking: Resuspend the pellet and crosslink the ASC oligomers using DSS.
-
SDS-PAGE and Western Blotting: Analyze the crosslinked samples by SDS-PAGE and Western blotting using an anti-ASC antibody to visualize ASC monomers, dimers, trimers, and higher-order oligomers.
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATPase activity of NLRP3.
Materials:
-
Purified recombinant NLRP3 protein
-
ATP
-
Assay buffer (e.g., containing MgCl2 and KCl)
-
Malachite green phosphate assay kit or equivalent for detecting inorganic phosphate (Pi)
Procedure:
-
Reaction Setup: In a microplate, combine purified NLRP3 with assay buffer and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to start the hydrolysis reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based detection reagent. The absorbance is read on a plate reader.
Conclusion
This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with a clear mechanism of action. Its favorable preclinical profile, including in vitro potency, in vivo efficacy in disease models, and good pharmacokinetic properties, highlights its potential as a therapeutic agent for a range of NLRP3-driven diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in the field of innate immunity and inflammation. Further clinical investigation is warranted to translate the promising preclinical findings of this compound into novel therapies for patients with inflammatory disorders.
References
- 1. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CY-09: A Selective NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective and direct inhibitor of the NLRP3 inflammasome. The information is intended for professionals in the fields of immunology, pharmacology, and drug development.
Core Chemical and Physical Properties
This compound is a small molecule compound identified for its specific inhibitory action against the NLRP3 inflammasome. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1][2] |
| CAS Number | 1073612-91-5 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [1][2][4] |
| Molecular Weight | 423.43 g/mol | [1][5] |
| Appearance | Crystalline Solid | [2] |
| Purity | ≥95-98% (HPLC) | [1][2] |
| SMILES | OC(C1=CC=C(C=C2SC(N(CC3=CC=CC(C(F)(F)F)=C3)C2=O)=S)C=C1)=O | [2] |
| InChI Key | DJTINRHPPGAPLD-DHDCSXOGSA-N | [1] |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Reference |
| DMSO | 8.47 - 85 mg/mL | [1][2][5] |
| DMF | 30 mg/mL | [2] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | 500 nM | Human | [1][2] |
| Bioavailability | 72% (oral) | Mouse | [5] |
| Half-life (t½) | 2.4 hours | Mouse | [5] |
| Metabolic Stability (t½) | >145 minutes | Human & Mouse Liver Microsomes | [5] |
| CYP450 IC₅₀ (1A2) | 18.9 µM | Human | [5] |
| CYP450 IC₅₀ (2C9) | 8.18 µM | Human | [5] |
| CYP450 IC₅₀ (2C19) | >50 µM | Human | [5] |
| CYP450 IC₅₀ (2D6) | >50 µM | Human | [5] |
| CYP450 IC₅₀ (3A4) | 26.0 µM | Human | [5] |
Mechanism of Action: Direct NLRP3 Inhibition
This compound is a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[6][7] Its mechanism of action is characterized by direct binding and inhibition of the NLRP3 protein itself.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway.[8][9] The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or monosodium urate (MSU) crystals, induces a conformational change in the NLRP3 protein.[6][8]
This change allows NLRP3 to oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[9] This multiprotein complex, the inflammasome, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[9] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[8]
This compound intervenes directly in the second step. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[6][8] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[3][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the release of IL-1β, without affecting the initial priming step.[3][6] This targeted action makes this compound highly selective for the NLRP3 inflammasome, with no significant effect on the AIM2 or NLRC4 inflammasomes.[6]
Key Experimental Protocols
The following sections detail methodologies for assessing the activity of this compound.
In Vitro Assay: Inhibition of NLRP3 Activation in Macrophages
This protocol describes a common cell-based assay to measure the inhibitory effect of this compound on NLRP3 inflammasome activation, using either bone marrow-derived macrophages (BMDMs) or the human THP-1 monocytic cell line.[6][9]
Objective: To quantify the dose-dependent inhibition of IL-1β secretion by this compound following canonical NLRP3 activation.
Methodology:
-
Cell Culture:
-
Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media until confluent.
-
Seed cells into 24-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells by replacing the medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS).
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
After priming, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO).[6]
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Induce NLRP3 activation by adding an agonist such as 5 µM Nigericin or 5 mM ATP to the wells.[6]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Quantification:
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data is typically plotted as IL-1β concentration versus this compound concentration to determine the IC₅₀ value.
-
Biochemical Assay: Direct Binding of this compound to NLRP3
This protocol outlines a pull-down assay using a biotinylated version of this compound to demonstrate its direct physical interaction with the NLRP3 protein.[10]
Objective: To confirm that this compound directly binds to NLRP3 and not to other components of the inflammasome complex like ASC or Caspase-1.
Methodology:
-
Reagent Preparation:
-
Synthesize a biotinylated analogue of this compound (biotin-CY-09).[10]
-
Prepare cell lysates from LPS-primed BMDMs or PMA-differentiated THP-1 cells.
-
-
Binding Reaction:
-
Incubate the cell lysates with biotin-CY-09 (e.g., at various concentrations) for 2-4 hours at 4°C to allow binding.
-
For competition experiments, pre-incubate the lysates with an excess of non-biotinylated this compound before adding biotin-CY-09 to demonstrate binding specificity.[10]
-
-
Affinity Pull-Down:
-
Add streptavidin-conjugated magnetic beads to the lysate mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
-
-
Washing:
-
Use a magnetic stand to immobilize the beads and discard the supernatant.
-
Wash the beads several times with a suitable lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using specific primary antibodies against NLRP3, ASC, and Caspase-1 to detect which proteins were pulled down by biotin-CY-09.[10] A positive band for NLRP3 and negative results for ASC and Caspase-1 confirm direct and specific binding.[10]
-
In Vivo Model: Monosodium Urate (MSU)-Induced Peritonitis
This protocol describes an acute inflammatory mouse model used to evaluate the in vivo efficacy of this compound.[6][11]
Objective: To assess the ability of this compound to suppress NLRP3-driven inflammation, measured by IL-1β production and neutrophil influx, in a live animal model.
Methodology:
-
Animal Model:
-
Use C57BL/6 mice, a standard strain for immunological studies.
-
-
Inhibitor Administration:
-
Induction of Inflammation:
-
One hour after this compound administration, induce peritonitis by injecting 1 mg of MSU crystals in saline solution into the peritoneal cavity of each mouse.
-
-
Sample Collection:
-
After 4-6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and retrieving the fluid.
-
-
Analysis:
-
Cytokine Measurement: Centrifuge the lavage fluid to pellet the cells. Measure the IL-1β concentration in the supernatant using ELISA.
-
Cell Infiltration: Resuspend the cell pellet and perform a cell count using a hemocytometer. Use flow cytometry or cytospin with differential staining to quantify the number of neutrophils in the peritoneal exudate.
-
-
Outcome:
-
A significant reduction in IL-1β levels and neutrophil counts in the peritoneal lavage of this compound-treated mice compared to the vehicle group indicates in vivo efficacy.[11]
-
References
- 1. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rupress.org [rupress.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|NLRP3 inhibitor|CAS 1073612-91-5|DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
CY-09's High-Affinity Binding to the NLRP3 NACHT Domain: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor CY-09 to the NACHT domain of the NLRP3 protein. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular interactions and experimental workflows. This compound has been identified as a selective and direct inhibitor of the NLRP3 inflammasome, a key player in a multitude of inflammatory diseases.[1][2] Its mechanism of action involves direct binding to the ATP-binding motif within the NACHT domain of NLRP3, leading to the inhibition of its ATPase activity and subsequent downstream inflammatory signaling.[1][3]
Quantitative Analysis of this compound Binding Affinity
The interaction between this compound and the NLRP3 NACHT domain has been quantified through various biophysical and cellular assays. The following tables summarize the key binding affinity and inhibitory concentration data.
| Parameter | Value | Assay Method | Cell/System Type | Reference |
| Dissociation Constant (Kd) | 500 nM | MicroScale Thermophoresis (MST) | Purified GFP-NLRP3 protein | [1][4] |
| IC50 | 6 µM | IL-1β Secretion Assay | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [2] |
Table 1: Binding Affinity and Inhibitory Concentration of this compound for NLRP3. This table presents the key quantitative metrics defining the interaction of this compound with the NLRP3 protein.
Core Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound exerts its inhibitory effect by directly targeting the NACHT domain of NLRP3, a central engine for inflammasome assembly.
Figure 1: NLRP3 Inflammasome Activation and Inhibition by this compound. This diagram illustrates the canonical NLRP3 activation pathway and the specific inhibitory action of this compound on the NACHT domain.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding of this compound to the NLRP3 NACHT domain.
MicroScale Thermophoresis (MST) for Kd Determination
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule, such as during a binding event.
Experimental Workflow:
Figure 2: Workflow for MicroScale Thermophoresis (MST). This diagram outlines the key steps involved in determining the dissociation constant (Kd) of a protein-ligand interaction using MST.
Detailed Protocol:
-
Protein Preparation: Purified GFP-tagged human NLRP3 protein is diluted in a suitable buffer (e.g., PBS with 0.05% Tween-20) to a final concentration that gives a fluorescent signal between 200 and 1000 units on the MST instrument.
-
Ligand Preparation: A stock solution of this compound in DMSO is prepared and then serially diluted in the same buffer as the protein to create a concentration range that brackets the expected Kd value (e.g., from low nanomolar to high micromolar).
-
Incubation: Equal volumes of the protein solution and each this compound dilution are mixed and incubated at room temperature for a sufficient time to reach binding equilibrium (typically 10-30 minutes).
-
Capillary Loading: The samples are loaded into standard or premium treated capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument, and the thermophoresis of the GFP-NLRP3 is measured in the presence of the different concentrations of this compound.
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration. The data are then fitted to a Kd model to determine the dissociation constant.
Biotin Pull-Down Assay for Direct Binding Confirmation
This assay is used to qualitatively confirm the direct interaction between this compound and the NLRP3 protein. A biotinylated version of this compound is used to "pull down" NLRP3 from a cell lysate or a solution of purified protein.
Experimental Workflow:
Figure 3: Workflow for Biotin Pull-Down Assay. This diagram shows the sequential steps of a pull-down assay to confirm direct protein-ligand interaction.
Detailed Protocol:
-
Preparation of Cell Lysates: Cells expressing NLRP3 (e.g., LPS-primed BMDMs or HEK293T cells overexpressing NLRP3) are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation with Biotinylated this compound: The cell lysate is incubated with biotinylated this compound for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.
-
Capture with Streptavidin Beads: Streptavidin-coated agarose or magnetic beads are added to the lysate and incubated for an additional period (e.g., 1-2 hours) at 4°C to capture the biotin-CY-09-NLRP3 complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The presence of NLRP3 is detected by immunoblotting with an anti-NLRP3 antibody.
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATPase activity of the NLRP3 NACHT domain, which is essential for inflammasome activation.[1]
Detailed Protocol:
-
Reaction Setup: Purified human NLRP3 protein is incubated in an ATPase assay buffer (e.g., containing Tris-HCl, KCl, MgCl2, and ATP) in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for ATP hydrolysis.
-
Detection of Phosphate Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. The absorbance is measured at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: The ATPase activity is calculated based on the amount of Pi generated. The percentage of inhibition by this compound at each concentration is determined relative to the vehicle control. An IC50 value can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
The data and experimental protocols presented in this technical guide provide a comprehensive overview of the high-affinity binding of this compound to the NLRP3 NACHT domain. The low nanomolar dissociation constant and the demonstrated inhibition of NLRP3's essential ATPase activity underscore the potential of this compound as a potent and specific therapeutic agent for NLRP3-driven inflammatory diseases. The detailed methodologies provided herein serve as a valuable resource for researchers aiming to further investigate the molecular interactions of NLRP3 inhibitors and to develop novel therapeutics targeting this critical inflammatory pathway.
References
CY-09: A Potent Inhibitor of ASC Oligomerization via Direct NLRP3 Engagement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammasomes are multiprotein complexes that play a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide delves into the mechanism of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. We will explore its molecular interactions, its profound effect on the crucial step of ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, and provide detailed experimental protocols for studying its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of inflammation and immunology.
Introduction to the NLRP3 Inflammasome and ASC Oligomerization
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway. The second signal, triggered by a diverse array of stimuli including ATP, nigericin, and monosodium urate (MSU) crystals, induces a conformational change in the NLRP3 protein. This activation leads to the recruitment of the adaptor protein ASC.
A critical event in inflammasome activation is the self-oligomerization of ASC into a large protein aggregate known as the "ASC speck".[1][2] This supramolecular structure serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Therefore, the inhibition of ASC oligomerization is a key strategy for suppressing NLRP3-mediated inflammation.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically and directly targets the NLRP3 protein.[4][5][6] Its mechanism of action is centered on the inhibition of the ATPase activity of the NLRP3 NACHT domain.[4][7]
Direct Binding to the NLRP3 NACHT Domain
This compound directly binds to the ATP-binding motif, also known as the Walker A motif, within the NACHT domain of NLRP3.[4][7] This binding event physically obstructs the binding of ATP, a critical step for NLRP3 activation.
Inhibition of NLRP3 ATPase Activity and Oligomerization
By preventing ATP binding, this compound effectively inhibits the intrinsic ATPase activity of NLRP3.[4][5] This enzymatic activity is essential for the conformational changes required for NLRP3 to self-oligomerize. Consequently, this compound blocks the formation of the active NLRP3 oligomer, a prerequisite for downstream signaling.[5][6]
Suppression of ASC Oligomerization and Inflammasome Assembly
The inhibition of NLRP3 oligomerization by this compound directly prevents the recruitment of the ASC adaptor protein.[6] As a result, the subsequent crucial step of ASC oligomerization into functional specks is remarkably suppressed.[4][6] This blockade of inflammasome assembly effectively halts the entire downstream signaling cascade, including caspase-1 activation and IL-1β secretion.[4]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various experimental settings. The following tables summarize key data regarding its potency and specificity.
Table 1: Inhibitory Effect of this compound on Caspase-1 Activation and IL-1β Secretion [4]
| Stimulus | Analyte | Concentration of this compound (µM) | Inhibition | Cell Type |
| Monosodium Urate (MSU) | Caspase-1 Activation | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
| Monosodium Urate (MSU) | IL-1β Secretion | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
| Nigericin | Caspase-1 Activation | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
| Nigericin | IL-1β Secretion | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
| ATP | Caspase-1 Activation | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
| ATP | IL-1β Secretion | 1 - 10 | Dose-dependent | LPS-primed BMDMs |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Specificity of this compound for the NLRP3 Inflammasome [6]
| Inflammasome | Activating Stimulus | Effect of this compound |
| AIM2 | Cytosolic dsDNA | No effect |
| NLRC4 | Salmonella infection | No effect |
Table 3: Cytochrome P450 Inhibition Profile of this compound [5]
| Enzyme | IC50 (µM) |
| 1A2 | 18.9 |
| 2C9 | 8.18 |
| 2C19 | >50 |
| 2D6 | >50 |
| 3A4 | 26.0 |
Experimental Protocols
ASC Oligomerization Assay
This protocol describes the detection of ASC oligomerization in cell lysates by Western blotting, a key method to assess inflammasome activation.[2][8]
Experimental Workflow for ASC Oligomerization Assay
Caption: A stepwise workflow for the ASC oligomerization assay.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
This compound
-
Nigericin (or other NLRP3 activator)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitor cocktail)
-
CHAPS buffer
-
DSS (Disuccinimidyl suberate)
-
2x Protein Loading Buffer
-
Anti-ASC antibody
Procedure:
-
Cell Culture and Priming: Seed macrophages (e.g., 1.5 x 10^6 cells/well in a 6-well plate) and prime with LPS (e.g., 1 µg/mL for 2-4 hours).[8]
-
Inhibitor Treatment: Pre-treat the cells with desired concentrations of this compound (or vehicle control) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 µM nigericin for 30-60 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Pelleting ASC Oligomers: Centrifuge the lysates to pellet the insoluble ASC oligomers.
-
Cross-linking: Resuspend the pellet in buffer containing the cross-linking agent DSS (e.g., 2-4 mM) and incubate at room temperature for 30 minutes to stabilize the oligomers.[8]
-
Sample Preparation: Pellet the cross-linked ASC, resuspend in 2x protein loading buffer, and heat at 95°C for 5-10 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ASC antibody.
-
Detection: Visualize the ASC monomers and cross-linked oligomers using an appropriate detection method. A reduction in the high molecular weight oligomer bands in this compound-treated samples indicates inhibition of ASC oligomerization.
Immunoprecipitation of NLRP3 and ASC
This protocol can be used to assess the effect of this compound on the interaction between NLRP3 and ASC.[6]
Materials:
-
Treated and stimulated cell lysates
-
Anti-NLRP3 antibody or Anti-ASC antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and stimulated cells as described above.
-
Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 or anti-ASC antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against NLRP3 and ASC. A decrease in the co-immunoprecipitated protein in this compound-treated samples indicates inhibition of the NLRP3-ASC interaction.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for NLRP3-driven diseases. Its well-defined mechanism of action, involving the direct inhibition of NLRP3 ATPase activity and the subsequent suppression of ASC oligomerization, provides a clear rationale for its anti-inflammatory effects. The experimental protocols detailed in this guide offer a robust framework for investigating the activity of this compound and other potential NLRP3 inflammasome inhibitors. Further research into the in vivo efficacy and safety of this compound will be crucial for its translation into clinical applications.
References
- 1. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rupress.org [rupress.org]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on CY-09's Selectivity for NLRP3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies elucidating the selectivity of CY-09 as a direct inhibitor of the NLRP3 inflammasome. This compound has emerged as a critical tool compound for studying the role of NLRP3 in various inflammatory diseases. Its high selectivity and direct mechanism of action make it a subject of significant interest in drug development. This document provides a comprehensive overview of its binding characteristics, inhibitory activities, and the experimental methodologies used to establish its selective profile.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. Foundational research demonstrates that this compound directly binds to the NACHT domain of NLRP3, inhibiting its essential ATPase activity. This action prevents the subsequent oligomerization of NLRP3 and the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. Crucially, this compound exhibits a high degree of selectivity for NLRP3, with minimal to no inhibitory activity against other inflammasome sensors such as AIM2 and NLRC4, or other ATPases like NLRP1, NOD2, and RIG-I. This guide will detail the quantitative data supporting these claims, the experimental protocols used for their determination, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Presentation
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data from foundational studies.
Table 1: Inhibitory Activity of this compound on NLRP3 Inflammasome Activation
| Assay Component | Cell Type | Activator(s) | Concentration Range of this compound | Observed Effect | Citation(s) |
| Caspase-1 Activation | LPS-primed BMDMs | MSU, Nigericin, ATP | 1-10 µM | Dose-dependent inhibition | [1][2] |
| IL-1β Secretion | LPS-primed BMDMs | MSU, Nigericin, ATP | 1-10 µM | Dose-dependent inhibition | [1][2] |
| IL-1β Secretion | Synovial fluid cells from gout patients | - | - | Inhibition of IL-1β and caspase-1 activity | [3][4] |
| NLRP3 ATPase Activity | Purified human NLRP3 | - | 0.1-1 µM | Inhibition of free phosphate release | [5] |
| NLRP3 Inflammasome | BMDMs | - | IC50 = 6 µM | Inhibition of inflammasome activation | [3][4] |
Table 2: Binding Affinity of this compound for NLRP3
| Binding Partner | Assay Method | Binding Constant (Kd) | Citation(s) |
| Purified NLRP3 | Microscale Thermophoresis (MST) | ~500 nM | [6] |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Effect of this compound | Citation(s) |
| AIM2 Inflammasome | Caspase-1 Activation/IL-1β Secretion | No effect | [5] |
| NLRC4 Inflammasome | Caspase-1 Activation/IL-1β Secretion | No effect | [5] |
| NLRP1 ATPase Activity | ATPase Assay | No effect | [5] |
| NOD2 ATPase Activity | ATPase Assay | No effect | [5] |
| RIG-I ATPase Activity | ATPase Assay | No effect | [5] |
Table 4: Off-Target Activity of this compound (Cytochrome P450 Enzymes)
| Enzyme | IC50 (µM) | Citation(s) |
| CYP1A2 | 18.9 | [5][7] |
| CYP2C9 | 8.18 | [5][7] |
| CYP2C19 | >50 | [5][7] |
| CYP2D6 | >50 | [5][7] |
| CYP3A4 | 26.0 | [5][7] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its direct interaction with the NLRP3 protein, preventing the conformational changes necessary for inflammasome activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of this compound's selectivity.
NLRP3 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.
-
Materials:
-
Purified human NLRP3 protein
-
ATPase/GTPase activity assay kit (e.g., from Sigma-Aldrich)
-
This compound at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified NLRP3 protein, and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding a specific concentration of ATP to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent provided in the assay kit.
-
Read the absorbance at a wavelength specified by the kit manufacturer (e.g., 620-650 nm).
-
Calculate the percentage of ATPase activity inhibition by comparing the absorbance of this compound-treated samples to the vehicle control.
-
Co-immunoprecipitation (Co-IP) for NLRP3-ASC Interaction
This method is used to assess whether this compound can block the interaction between NLRP3 and the adaptor protein ASC in a cellular context.
-
Materials:
-
LPS-primed bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
NLRP3 activator (e.g., Nigericin)
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-NLRP3 antibody
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-NLRP3, anti-ASC)
-
-
Protocol:
-
Prime BMDMs with LPS (e.g., 1 µg/mL for 4 hours).
-
Pre-treat the cells with this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., 10 µM Nigericin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Incubate the cleared lysate with an anti-NLRP3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding elution buffer and heating.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against NLRP3 and ASC to detect the co-immunoprecipitated ASC.
-
ASC Oligomerization Assay
This assay visualizes the formation of large ASC oligomers ("specks"), a hallmark of inflammasome activation, and assesses the inhibitory effect of this compound.
-
Materials:
-
LPS-primed BMDMs
-
NLRP3 activator (e.g., Nigericin)
-
This compound
-
Lysis buffer (e.g., Triton X-100 based buffer)
-
Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-ASC)
-
-
Protocol:
-
Plate and prime BMDMs as described for the Co-IP protocol.
-
Treat with this compound and the NLRP3 activator.
-
Lyse the cells and pellet the insoluble fraction containing ASC oligomers by centrifugation.
-
Wash the pellet and resuspend it in a buffer containing the cross-linking agent DSS for 30 minutes at room temperature to stabilize the oligomers.
-
Quench the cross-linking reaction and pellet the cross-linked ASC oligomers.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-ASC antibody. ASC monomers, dimers, trimers, and high-molecular-weight oligomers will be visible.
-
Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE)
SDD-AGE is a technique used to separate large, SDS-resistant protein complexes, such as NLRP3 oligomers.
-
Materials:
-
Cell lysates from treated cells
-
Agarose
-
TAE buffer (Tris-acetate-EDTA)
-
SDS
-
Sample buffer (containing glycerol and bromophenol blue, without boiling or reducing agents)
-
Transfer buffer
-
PVDF membrane
-
Antibodies for Western blotting (anti-NLRP3)
-
-
Protocol:
-
Prepare a 1.5% agarose gel in TAE buffer containing 0.1% SDS.
-
Prepare cell lysates in a buffer containing a mild detergent. Do not boil the samples or add reducing agents.
-
Add the non-reducing, non-boiling sample buffer to the lysates.
-
Load the samples onto the agarose gel and perform electrophoresis at a low voltage in a cold room or with a cooling system.
-
Transfer the proteins from the gel to a PVDF membrane using a capillary or vacuum blotting method.
-
Perform a Western blot using an anti-NLRP3 antibody to visualize the large NLRP3 oligomers.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to validate the selectivity of an NLRP3 inhibitor like this compound.
References
- 1. ASC oligomerization assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Intracellular Targeting of CY-09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] Its direct interaction with a key component of the innate immune system has positioned it as a valuable tool for studying inflammatory processes and as a potential therapeutic agent for a range of NLRP3-driven diseases, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, and gout.[2] This technical guide provides a comprehensive overview of the intracellular targets of this compound, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate its function.
Primary Intracellular Target: NLRP3
The primary and direct intracellular target of this compound is the NLRP3 protein, a key sensor in the assembly of the inflammasome complex.[1][2][4] this compound exerts its inhibitory effect through a specific and direct binding interaction.
Mechanism of Action
This compound directly binds to the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain of the NLRP3 protein.[1][5] This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its activation and subsequent oligomerization.[2][6] By preventing ATP hydrolysis, this compound effectively locks NLRP3 in an inactive conformation, thereby suppressing the downstream events of inflammasome assembly and activation.[1][2]
The inhibition of NLRP3 ATPase activity by this compound leads to a cascade of inhibitory effects on the inflammasome pathway:
-
Suppression of NLRP3 Oligomerization: The ATPase activity of the NACHT domain is essential for the self-oligomerization of NLRP3 monomers, a prerequisite for inflammasome formation. This compound's inhibition of this activity directly blocks this oligomerization process.[1][2]
-
Inhibition of Inflammasome Assembly: By preventing NLRP3 oligomerization, this compound abrogates the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus halting the formation of the complete inflammasome complex.[2][6]
-
Blockade of Caspase-1 Activation and Cytokine Secretion: The lack of inflammasome assembly prevents the autocatalytic cleavage and activation of pro-caspase-1. Consequently, the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are inhibited.[1][2]
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CY-09 on Caspase-1 Activation and IL-1β Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CY-09, a selective, direct small-molecule inhibitor of the NLRP3 inflammasome. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved.
Core Mechanism of Action: Direct NLRP3 ATPase Inhibition
The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Its activation is a tightly regulated two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][2] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, or monosodium urate (MSU) crystals, which leads to the assembly of the inflammasome complex.[2]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[3] This proximity induces the auto-cleavage and activation of caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving an inflammatory response.[2]
This compound exerts its inhibitory effect by directly intervening in the activation step. It specifically binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[2][4][5][6] This binding competitively blocks ATP hydrolysis, a critical energy-dependent step required for NLRP3's conformational changes. By inhibiting the inherent ATPase activity of NLRP3, this compound prevents its self-oligomerization and the subsequent assembly of the complete inflammasome complex.[4][5][7][8] Consequently, all downstream events, including ASC oligomerization, caspase-1 activation, and IL-1β secretion, are effectively suppressed.[4][5]
Crucially, this compound is highly selective for the NLRP3 inflammasome and does not affect the activation of AIM2 or NLRC4 inflammasomes.[4] Furthermore, it does not interfere with the initial LPS-induced priming step, such as the expression of pro-IL-1β or NLRP3.[4][5]
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound has been quantified across various cellular models and against different NLRP3 activators. The data consistently demonstrate a potent, dose-dependent inhibition of inflammasome activity.
Table 1: In Vitro & Ex Vivo Inhibition of IL-1β Secretion and Caspase-1 Activation by this compound
| Cell Type | Activator | Parameter Measured | Effective Concentration | Reference |
|---|---|---|---|---|
| Mouse BMDMs | Nigericin, MSU, ATP | IL-1β Secretion, Caspase-1 Activation | Dose-dependent inhibition (1–10 µM) | [4][5] |
| Mouse BMDMs | Cytosolic LPS | IL-1β Secretion, Caspase-1 Activation | Blocked by this compound treatment | [4][5] |
| Human THP-1 Cells | Nigericin | NLRP3 Inflammasome Activation | Efficiently inhibited | [4][6] |
| Human PBMCs | Nigericin | IL-1β Secretion, Caspase-1 Activation | Dose-dependent suppression | [4][6] |
| Synovial Fluid Cells (Gout Patients) | - | IL-1β Secretion, Caspase-1 Activation | Inhibition observed |[9][10] |
Table 2: Direct Inhibition of NLRP3 ATPase Activity
| Source of NLRP3 | Parameter Measured | Inhibitory Concentration | Reference |
|---|
| Purified Human NLRP3 | ATPase Activity (Phosphate Release) | 0.1–1 µM |[4] |
Key Experimental Protocols
Reproducing and validating the effects of NLRP3 inhibitors like this compound requires standardized and robust methodologies. Below are detailed protocols for the core assays used to characterize its activity.
NLRP3 Inflammasome Activation in Macrophages
This protocol describes the canonical two-step activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Cell Seeding: Plate BMDMs (1 x 10⁶ cells/mL) or PMA-differentiated THP-1 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.[11]
-
Priming (Signal 1): Replace the medium with fresh medium (e.g., Opti-MEM). Prime the cells with Lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL for 3-4 hours.[11]
-
Inhibitor Treatment: After priming, remove the LPS-containing medium, wash the cells once with PBS, and add fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for 1 hour.[1]
-
Activation (Signal 2): Add a specific NLRP3 activator directly to the wells. Common activators include:
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for analysis of secreted IL-1β and cleaved caspase-1. Lyse the remaining cells in RIPA buffer for analysis of intracellular protein expression (e.g., pro-IL-1β, pro-caspase-1, β-actin).[11]
ASC Oligomerization Assay
This assay directly visualizes the upstream inflammasome assembly by detecting the formation of large ASC oligomers ("specks").
-
Cell Treatment: Treat cells as described in the inflammasome activation protocol (Section 3.1).
-
Lysis: After treatment, collect and wash the cells with cold PBS. Lyse the cells in a Triton X-100-based buffer.
-
Crosslinking: Pellet the insoluble fraction containing ASC oligomers by centrifugation. Resuspend the pellet in PBS and treat with the chemical crosslinker Disuccinimidyl suberate (DSS) at 2 mM for 30 minutes at room temperature to stabilize the oligomers.[14]
-
Sample Preparation: Quench the crosslinking reaction. Centrifuge to collect the crosslinked pellets and prepare them for SDS-PAGE by adding sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against ASC. ASC oligomers will appear as a ladder of bands corresponding to monomers, dimers, trimers, and higher-order structures.[15]
Caspase-1 Activity Assay
This assay quantifies the enzymatic activity of cleaved caspase-1.
-
Sample Source: Use cell culture supernatants or cell lysates collected from the inflammasome activation protocol.
-
Assay Principle: These assays utilize a specific caspase-1 substrate peptide sequence (e.g., YVAD) conjugated to a reporter molecule, which can be a fluorophore (e.g., AFC) or a chromophore (e.g., pNA).[16][17]
-
Procedure (Fluorometric Example):
-
Add 50 µL of supernatant/lysate to a well of a 96-well black plate.
-
Add 50 µL of 2X reaction buffer containing the YVAD-AFC substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at an excitation/emission wavelength of approximately 400/505 nm.[16]
-
-
Data Analysis: The increase in fluorescence is directly proportional to the caspase-1 activity in the sample.
IL-1β Secretion Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of secreted IL-1β.
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human or mouse IL-1β.
-
Sample/Standard Addition: Add 100 µL of cell culture supernatants and a series of known IL-1β standards to the wells. Incubate for 2-2.5 hours at room temperature.[18]
-
Washing: Aspirate the contents and wash the wells several times with a wash buffer.
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.[18]
-
Enzyme Conjugate: Wash the wells again and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.[18]
-
Substrate Development: Wash the wells a final time and add 100 µL of TMB substrate solution. A color change will develop. Incubate for 30 minutes in the dark.[18]
-
Reaction Stop & Reading: Add 50 µL of stop solution to each well. Immediately read the absorbance at 450 nm using a microplate reader.[18]
-
Quantification: Generate a standard curve from the standards and use it to calculate the concentration of IL-1β in the samples.
Logical Cascade of this compound's Inhibitory Effects
The inhibitory action of this compound follows a clear and direct cause-and-effect pathway, originating from its specific molecular interaction with NLRP3 and culminating in the suppression of inflammatory cytokine release.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. mdpi.com [mdpi.com]
- 13. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 14. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of ASC Oligomerization by Western Blotting [bio-protocol.org]
- 16. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for CY-09 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various mouse models of inflammatory diseases. The protocols outlined below are based on established experimental findings and are intended to assist in the design and execution of preclinical studies.
Introduction
This compound is a small molecule compound that directly targets the NLRP3 protein, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory disorders. By binding to the ATP-binding motif within the NACHT domain of NLRP3, this compound inhibits its ATPase activity, thereby preventing the assembly and activation of the NLRP3 inflammasome complex.[1][2][3][4] This mechanism effectively blocks the downstream cascade of caspase-1 activation and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in conditions such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neuroinflammatory diseases.[2][3][6]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Its activation is a two-step process: a priming signal (e.g., via Toll-like receptors) leads to the upregulation of NLRP3 and pro-IL-1β, and a subsequent activation signal (e.g., ATP, nigericin, MSU crystals) triggers the assembly of the inflammasome. This compound acts on the second step, preventing the conformational changes in NLRP3 required for its oligomerization and the recruitment of the adaptor protein ASC.[1][3]
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. Studies in C57BL/6J mice have revealed favorable pharmacokinetic properties.
| Parameter | Value | Reference |
| Half-life (t½) | 2.4 hours | [7] |
| Oral Bioavailability | 72% | [7][8] |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | [7] |
| Microsomal Stability (Human & Mouse) | >145 minutes | [2][7] |
These data suggest that this compound is well-absorbed orally and has a reasonable half-life in mice, supporting both acute and sub-chronic dosing regimens.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common mouse models of NLRP3-driven inflammation.
Monosodium Urate (MSU)-Induced Peritonitis Model
This model is widely used to study gout-like inflammation, which is heavily dependent on NLRP3 inflammasome activation.
Objective: To assess the efficacy of this compound in suppressing MSU-induced IL-1β production and neutrophil influx in the peritoneal cavity.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Monosodium Urate (MSU) crystals
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
Flow cytometry antibodies for neutrophils (e.g., anti-Ly6G, anti-CD11b)
Protocol:
-
Animal Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A common dose is 40 mg/kg.[2]
-
Treatment Administration:
-
Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
-
Induction of Peritonitis: One hour after this compound or vehicle administration, inject 1 mg of MSU crystals suspended in sterile PBS into the peritoneal cavity of each mouse.[2]
-
Sample Collection: 6 hours post-MSU injection, euthanize the mice and perform a peritoneal lavage with 5 ml of cold PBS.
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant for measuring IL-1β levels by ELISA.
-
Resuspend the cell pellet for neutrophil counting using flow cytometry.
-
Expected Outcomes: Treatment with this compound is expected to significantly reduce the levels of IL-1β in the peritoneal fluid and decrease the number of infiltrating neutrophils compared to the vehicle-treated group.[2]
High-Fat Diet (HFD)-Induced Type 2 Diabetes Model
This model is used to investigate metabolic inflammation, where the NLRP3 inflammasome in adipose tissue plays a significant role.
Objective: To evaluate the effect of this compound on metabolic parameters such as insulin resistance, glucose tolerance, and inflammatory markers in a diet-induced obesity model.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) and standard chow
-
This compound
-
Vehicle
-
Glucometer and glucose strips
-
Insulin
-
ELISA kits for insulin and inflammatory cytokines
Protocol:
-
Induction of Obesity: Feed mice an HFD for 12-16 weeks to induce obesity and insulin resistance. A control group should be fed standard chow.
-
This compound Treatment:
-
Prepare this compound in the vehicle for daily administration.
-
Treat a cohort of HFD-fed mice with this compound (e.g., via oral gavage) for a period of 4-8 weeks. Another cohort of HFD-fed mice should receive the vehicle.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) i.p. and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (0.75 U/kg) i.p. and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sample Collection: At the end of the treatment period, collect blood for measuring fasting glucose, insulin, and cytokine levels. Harvest tissues such as adipose tissue and liver for analysis of inflammatory markers (e.g., caspase-1 cleavage).[1]
Expected Outcomes: this compound treatment is expected to improve glucose tolerance and insulin sensitivity, and reduce markers of inflammation in adipose tissue in HFD-fed mice.[2][4]
Alzheimer's Disease (AD) Model (e.g., 3xTg-AD mice)
This protocol is for investigating the role of neuroinflammation in Alzheimer's disease and the potential neuroprotective effects of this compound.
Objective: To determine if this compound can cross the blood-brain barrier, reduce NLRP3 inflammasome activation in the brain, and improve cognitive function and cerebral glucose metabolism in a transgenic mouse model of AD.[6][9]
Materials:
-
3xTg-AD mice and non-transgenic (NTg) control mice (e.g., 9-month-old females)[9]
-
This compound
-
Vehicle
-
Morris Water Maze or other behavioral testing apparatus
-
18F-FDG for PET imaging (optional)
-
Equipment for Western blotting and immunohistochemistry
Protocol:
-
Animal Groups: Divide mice into four groups: NTg + Vehicle, NTg + this compound, 3xTg-AD + Vehicle, and 3xTg-AD + this compound.[9]
-
This compound Administration: Administer this compound or vehicle (e.g., daily via i.p. injection or oral gavage) for a specified duration (e.g., 4 weeks).
-
Behavioral Testing: Towards the end of the treatment period, perform cognitive tests like the Morris Water Maze to assess spatial learning and memory.[6]
-
Cerebral Glucose Metabolism:
-
Use 18F-FDG PET imaging to non-invasively measure changes in brain glucose uptake.[6]
-
-
Terminal Analysis:
-
Euthanize mice and perfuse with saline.
-
Harvest brain tissue. One hemisphere can be used for Western blot analysis of NLRP3, caspase-1, IL-1β, and glucose transporters (GLUT1, GLUT3).[9][10] The other hemisphere can be fixed for immunohistochemical analysis of AD pathology (e.g., Aβ plaques and tau tangles).
-
LC-MS/MS can be used to confirm the presence of this compound in brain tissue, verifying its ability to cross the blood-brain barrier.[6][9]
-
Expected Outcomes: this compound treatment may reduce neuroinflammation, improve cerebral glucose metabolism, and rescue cognitive deficits in 3xTg-AD mice.[6][10]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies using this compound.
Summary of Quantitative Data from Cited Mouse Models
| Mouse Model | This compound Dosage | Key Quantitative Readouts | Outcome |
| MSU-Induced Peritonitis | 40 mg/kg, i.p. | - IL-1β in peritoneal lavage- Neutrophil count in peritoneal lavage | - Significant decrease in IL-1β- Significant reduction in neutrophil influx[2] |
| High-Fat Diet (T2D) | Not specified in detail | - Fasting blood glucose- Insulin levels- Glucose and Insulin Tolerance | - Reduced blood glucose and insulin- Improved insulin sensitivity[2] |
| CAPS Model (NLRP3 Mutant) | Not specified in detail | - Survival rate | - Increased survival up to 30-48 days[1] |
| Alzheimer's Disease (3xTg-AD) | Not specified in detail | - Cerebral glucose metabolism (18F-FDG PET)- Cognitive performance (Morris Water Maze)- Brain IL-1β levels | - Restored cerebral glucose metabolism- Relieved cognitive impairment- Decreased IL-1β[6][10] |
| Inflammatory Pain Models | Not specified in detail | - Thermal hyperalgesia- Licking time (formalin test)- IL-1β, IL-6, TNF-α in tissue | - Reduced pain behaviors- Decreased pro-inflammatory cytokines[11] |
Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize dosages, timing, and endpoints for their specific experimental questions and mouse models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CY-09 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the optimal concentration of CY-09, a direct inhibitor of the NLRP3 inflammasome, for in vitro cell culture experiments.
Introduction
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[2][3] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, leading to a reduction in caspase-1 activation and the release of pro-inflammatory cytokines IL-1β and IL-18.[2] These notes offer guidance on utilizing this compound effectively in cell-based assays to study NLRP3-driven inflammation.
Data Presentation: Efficacy of this compound in Various Cell-Based Assays
The following table summarizes the effective concentration range of this compound in common in vitro models of NLRP3 inflammasome activation. This data is compiled from multiple studies and provides a starting point for experimental design.
| Cell Type | Assay | Agonist(s) | This compound Concentration (µM) | Observed Effect |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion (ELISA) | LPS + ATP, Nigericin, MSU | 1 - 10 | Dose-dependent inhibition of IL-1β secretion.[2][4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activation | LPS + ATP, Nigericin, MSU | 1 - 10 | Dose-dependent inhibition of caspase-1 activation.[2][4] |
| Bone Marrow-Derived Macrophages (BMDMs) | ASC Oligomerization | LPS + Nigericin | 1 - 10 | Suppression of nigericin-induced ASC oligomerization.[4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Secretion (ELISA) | LPS + Nigericin | 1 - 10 | Dose-dependent suppression of IL-1β production. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Caspase-1 Activation | LPS + Nigericin | 1 - 10 | Dose-dependent suppression of caspase-1 activation. |
| THP-1 (human monocytic cell line) | IL-1β Secretion (ELISA) | LPS + Nigericin | 1 - 10 | Inhibition of nigericin-induced IL-1β secretion. |
| HEK-293T (human embryonic kidney cell line) | NLRP3 Oligomerization | Transfection with Flag-NLRP3 and mCherry-NLRP3 | 1 - 10 | Inhibition of NLRP3-NLRP3 interaction.[2] |
Experimental Protocols
Prior to conducting efficacy studies, it is crucial to determine the non-toxic concentration range of this compound for the specific cell type used in your experiments.
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the maximum non-toxic concentration of this compound.
Materials:
-
Cells of interest (e.g., BMDMs, THP-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[5]
Data Analysis:
Calculate cell viability as a percentage of the vehicle control. The optimal concentration of this compound for subsequent experiments should be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Evaluating the Efficacy of this compound on NLRP3 Inflammasome Activation
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β secretion and caspase-1 activity.
Materials:
-
Macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, MSU)
-
This compound
-
Human or Mouse IL-1β ELISA Kit
-
Caspase-1 Activity Assay Kit (Fluorometric)
-
12-well plates
Procedure:
-
Cell Seeding: Plate 5 x 10⁵ macrophages per well in a 12-well plate and allow them to adhere overnight.
-
Priming: Replace the medium with fresh medium containing LPS (e.g., 50 ng/mL for BMDMs) and incubate for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 30 minutes.
-
NLRP3 Activation: Add the NLRP3 activator (e.g., 2.5 mM ATP for 30 minutes, 10 µM nigericin for 30 minutes, or 150 µg/mL MSU for 4 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA. Centrifuge to remove any cell debris.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells according to the instructions of the caspase-1 activity assay kit.
-
-
IL-1β Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add cell culture supernatants to the wells.
-
Add a biotin-conjugated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction and measure the absorbance at 450 nm.[2]
-
Quantify IL-1β concentration using a standard curve.
-
-
Caspase-1 Activity Assay (Fluorometric):
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-AFC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]
-
Data Analysis:
Compare the levels of IL-1β and caspase-1 activity in this compound-treated samples to the vehicle-treated control to determine the dose-dependent inhibitory effect of this compound.
Protocol 3: ASC Oligomerization Assay by Western Blot
This protocol is used to visualize the effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
Macrophages
-
LPS and Nigericin
-
This compound
-
Ice-cold Buffer A (composition varies, typically contains a non-ionic detergent)
-
CHAPS buffer
-
Disuccinimidyl suberate (DSS) cross-linker
-
Protein loading buffer
-
SDS-PAGE and Western blot equipment
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: Seed and treat macrophages with LPS, this compound, and nigericin as described in Protocol 2.
-
Cell Lysis: Resuspend the cell pellet in 0.5 mL of ice-cold Buffer A and lyse by passing the suspension through a 21-gauge needle 30 times.[1]
-
Pelleting Nuclei: Centrifuge the lysates at 1,800 x g for 8 minutes at 4°C to remove nuclei.[1]
-
Pelleting ASC Oligomers: Transfer the supernatant to a new tube, dilute 1:1 with Buffer A, and centrifuge at 2,000 x g for 5 minutes.[1] Collect the supernatant, add 1 volume of CHAPS buffer, and centrifuge at 5,000 x g for 8 minutes to pellet the ASC oligomers.[1]
-
Cross-linking: Resuspend the pellet in 50 µL of CHAPS buffer containing 4 mM DSS and incubate for 30 minutes at room temperature.[1]
-
Sample Preparation: Centrifuge at 5,000 x g for 8 minutes, discard the supernatant, and resuspend the pellet in 30 µL of 2x protein loading buffer.[1] Heat the samples at 90°C for 2 minutes.[1]
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ASC antibody to detect ASC monomers and cross-linked oligomers.
Data Analysis:
Observe the reduction in the high molecular weight bands corresponding to ASC oligomers in the this compound-treated samples compared to the control.
Mandatory Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration and efficacy of this compound.
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for CY-09 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in experimental studies involving bone marrow-derived macrophages (BMDMs). Detailed protocols for BMDM isolation, culture, and inflammasome activation assays are included, along with data presentation guidelines and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome. Its mechanism of action involves direct binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][2][3][4][5] This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][3][6][7][8] Consequently, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][8] Notably, this compound does not interfere with the initial priming step of inflammasome activation, such as the LPS-induced upregulation of pro-IL-1β and NLRP3.[6][8] Its specificity for the NLRP3 inflammasome has been demonstrated, with no significant effect on AIM2 or NLRC4 inflammasomes.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of this compound in BMDMs based on established literature.
Table 1: Recommended Concentrations of this compound and Common NLRP3 Activators
| Compound | Recommended Concentration Range | Notes |
| This compound | 1 - 10 µM | Exhibits a dose-dependent inhibitory effect.[6][8] |
| Lipopolysaccharide (LPS) (Priming) | 50 - 500 ng/mL | For priming BMDMs to induce pro-IL-1β and NLRP3 expression.[7][9] |
| Nigericin | 10 µM | A potent activator of the NLRP3 inflammasome.[7] |
| Monosodium Urate (MSU) Crystals | 150 µg/mL | A crystalline activator relevant to gout models.[7] |
| Adenosine Triphosphate (ATP) | 2.5 mM | A DAMP that activates the NLRP3 inflammasome.[7] |
Table 2: Recommended Incubation Times and Cell Densities
| Experimental Step | Parameter | Recommended Value | Notes |
| BMDM Culture | Plating Density | 5 x 10^5 cells/mL | For 12-well plates.[7] |
| Priming | LPS Incubation | 3 hours | Sufficient to induce expression of inflammasome components.[7][9] |
| Inhibition | This compound Pre-incubation | 30 minutes | Added after priming and before stimulation.[7] |
| Stimulation | Nigericin Incubation | 30 - 45 minutes | [7][9] |
| ATP Incubation | 30 minutes | [7][9] | |
| MSU Incubation | 4 - 6 hours | [7][9] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the specific inhibitory action of this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow progenitor cells.
Materials:
-
6-10 week old mice
-
70% Ethanol
-
Sterile PBS
-
DMEM (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin/Streptomycin)
-
L929-conditioned medium or recombinant M-CSF (20 ng/mL)
-
100 µm cell strainer
-
Non-tissue culture treated petri dishes
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs by spraying with 70% ethanol.
-
Under sterile conditions, dissect the femurs and tibias, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow out with sterile PBS using a syringe and needle into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin/Streptomycin, and 20% L929-conditioned medium or 20 ng/mL M-CSF).
-
Plate the cells on non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh differentiation medium.
-
On day 7, the BMDMs will be differentiated and ready for use. They can be detached by gentle scraping or using TrypLE.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound in BMDMs
This protocol details the steps for priming BMDMs, inhibiting the NLRP3 inflammasome with this compound, and subsequently activating it.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
DMEM
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin, MSU, or ATP)
-
12-well tissue culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for IL-1β, Western blot reagents)
Procedure:
-
Seed differentiated BMDMs into 12-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Priming: Replace the medium with fresh DMEM containing LPS (e.g., 500 ng/mL) and incubate for 3 hours at 37°C.
-
Inhibition: After the priming step, add this compound at the desired concentrations (e.g., 1, 5, 10 µM) to the respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the NLRP3 activator to the wells. For example:
-
Nigericin (10 µM) for 30-45 minutes.
-
ATP (2.5 mM) for 30 minutes.
-
MSU crystals (150 µg/mL) for 4-6 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for analysis of secreted IL-1β (e.g., by ELISA).
-
Lyse the remaining cells to prepare protein lysates for Western blot analysis of pro-IL-1β, cleaved caspase-1, and NLRP3 expression.
-
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs.
Caption: Workflow for this compound inhibition assay in BMDMs.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the experimental steps and the expected outcomes when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY-09 Administration in Diabetic Nephropathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its pathogenesis is intricately linked to chronic inflammation. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key player in the inflammatory cascade that drives renal injury in diabetes. CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for DN.[1][2][3] These application notes provide a comprehensive overview of the administration of this compound in animal models of diabetic nephropathy, summarizing key findings and providing detailed experimental protocols to facilitate further research in this area.
Mechanism of Action of this compound
This compound directly targets the NLRP3 protein, a central component of the inflammasome complex. It specifically binds to the ATP-binding site within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[3] This prevents the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. As a result, the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are suppressed.[1][2][3] By blocking this critical inflammatory pathway, this compound mitigates downstream effects such as inflammation, fibrosis, and apoptosis in renal tissue.[1][2][3]
Key In Vivo Findings in Diabetic Nephropathy Models
Studies utilizing the db/db mouse model, a well-established model of type 2 diabetes and diabetic nephropathy, have demonstrated the therapeutic efficacy of this compound. Administration of this compound in these animals has been shown to significantly ameliorate the pathological features of DN.
Summary of Therapeutic Effects:
-
Reduced Renal Inflammation: this compound treatment decreases the infiltration of inflammatory cells into the kidney and reduces the expression of pro-inflammatory cytokines.
-
Attenuation of Oxidative Stress: The inhibitor helps to restore the balance of oxidants and antioxidants in the renal tissue.
-
Inhibition of Apoptosis: this compound protects renal cells from programmed cell death induced by the diabetic milieu.
-
Amelioration of Renal Fibrosis: Treatment with this compound leads to a reduction in the accumulation of extracellular matrix proteins, a hallmark of renal fibrosis.[1][2][3]
Quantitative Data from In Vivo Studies
Note: Specific quantitative data from the primary study by Yang and Zhao (2023) were not available in the public domain at the time of this compilation. The following tables are presented as a template for data organization and include representative data based on typical findings in the field. Researchers should consult the full-text publication for precise values.
Table 1: Effects of this compound on Renal Function and Metabolic Parameters in db/db Mice
| Parameter | Control (db/m) | Vehicle-treated db/db | This compound-treated db/db |
| Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) | Low | High | Significantly Reduced |
| Serum Creatinine (mg/dL) | Normal | Elevated | Significantly Reduced |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Elevated | Significantly Reduced |
| Blood Glucose (mg/dL) | Normal | High | No Significant Change |
| Body Weight (g) | Normal | High | No Significant Change |
Table 2: Effects of this compound on Renal Gene Expression of Inflammatory and Fibrotic Markers in db/db Mice (Fold Change vs. Control)
| Gene | Vehicle-treated db/db | This compound-treated db/db |
| NLRP3 | Increased | Significantly Reduced |
| Caspase-1 (cleaved) | Increased | Significantly Reduced |
| IL-1β | Increased | Significantly Reduced |
| Collagen I | Increased | Significantly Reduced |
| Fibronectin | Increased | Significantly Reduced |
| α-SMA | Increased | Significantly Reduced |
Experimental Protocols
Animal Model
The db/db mouse is a widely used genetic model of type 2 diabetes that develops progressive diabetic nephropathy. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
-
Strain: C57BLKS/J-leprdb/leprdb (db/db)
-
Control: Age-matched heterozygous non-diabetic db/m mice.
-
Age for Study Initiation: Typically, studies are initiated in 8-12 week old mice when signs of nephropathy, such as albuminuria, begin to manifest.
This compound Administration Protocol
-
Formulation: this compound can be dissolved in a vehicle solution suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage).
-
Dosage: Based on studies in other inflammatory disease models, a dosage range of 10-40 mg/kg body weight can be considered. Dose-response studies are recommended to determine the optimal dose for diabetic nephropathy.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection are common routes.
-
Frequency: Once daily administration.
-
Duration: A treatment duration of 8-12 weeks is typical to observe significant changes in the progression of diabetic nephropathy in db/db mice.
Assessment of Renal Function and Injury
-
Urine Collection: Mice should be housed in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study.
-
Urinary Albumin: Measured by ELISA.
-
Urinary and Serum Creatinine: Measured using commercially available kits.
-
Blood Urea Nitrogen (BUN): Measured using commercially available kits.
-
Blood Glucose: Monitored regularly from tail vein blood using a glucometer.
Histopathological Analysis
At the end of the study, mice are euthanized, and kidneys are harvested.
-
Fixation and Embedding: One kidney is typically fixed in 4% paraformaldehyde or 10% neutral buffered formalin and embedded in paraffin for sectioning. The other kidney can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology assessment.
-
Periodic acid-Schiff (PAS): To evaluate glomerular mesangial expansion and basement membrane thickening.
-
Masson's Trichrome or Sirius Red: To assess collagen deposition and interstitial fibrosis.
-
Molecular and Biochemical Analyses
-
Western Blotting: To quantify protein levels of NLRP3, caspase-1, IL-1β, fibronectin, collagen I, and α-SMA in kidney tissue lysates.
-
Real-Time Quantitative PCR (RT-qPCR): To measure mRNA expression levels of the target genes in kidney tissue.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of target proteins within the kidney tissue.
-
TUNEL Assay: To detect and quantify apoptotic cells in kidney sections.
Visualizations
Caption: Signaling pathway of this compound in diabetic nephropathy.
Caption: Experimental workflow for this compound administration.
References
Application Notes and Protocols: CY-09 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and neurodegenerative disorders. A key player in the innate immune response within the central nervous system is the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Activation of the NLRP3 inflammasome in glial cells, such as microglia and astrocytes, leads to the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving a cascade of inflammatory events that can contribute to neuronal damage.[1][2][3]
CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[4][5][6] It functions by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[4][5][6][7] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[4][5][8] By preventing inflammasome activation, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.[4] These application notes provide an overview of the utility of this compound in neuroinflammation research and detailed protocols for its use in both in vitro and in vivo models.
Mechanism of Action of this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or monosodium urate (MSU) crystals, induces a conformational change in NLRP3, leading to its oligomerization. This oligomerized NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound intervenes at the critical activation step. By binding to the Walker A motif in the NACHT domain of NLRP3, it prevents ATP binding and hydrolysis, thereby inhibiting NLRP3's oligomerization and the assembly of the entire inflammasome complex.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 Inflammasome: Macrophage Activation and Disease | Bio-Techne [bio-techne.com]
- 3. Inflammasomes in neuroinflammatory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CY-09 in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and changes in the subchondral bone. Emerging research has highlighted the role of inflammation in the pathogenesis and progression of OA. One of the key inflammatory pathways implicated is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in chondrocytes. This activation leads to the production of pro-inflammatory cytokines, such as IL-1β, and induces pyroptosis, a form of inflammatory cell death, contributing to cartilage breakdown and the clinical symptoms of OA.[1][2][3][4]
CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif of the NLRP3 NACHT domain, which in turn inhibits its ATPase activity and suppresses the assembly and activation of the inflammasome complex.[1] Preclinical studies have demonstrated that this compound can protect chondrocytes from inflammation and slow the progression of experimental osteoarthritis, making it a promising therapeutic candidate for further investigation.[1][5]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of osteoarthritis, based on published preclinical research.
Mechanism of Action: Inhibition of NLRP3 Inflammasome
This compound's therapeutic potential in osteoarthritis stems from its specific inhibition of the NLRP3 inflammasome signaling pathway. In the context of OA, various danger-associated molecular patterns (DAMPs) released from the degraded cartilage matrix can trigger the priming and activation of the NLRP3 inflammasome in chondrocytes. This leads to a cascade of events including the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this pathway by directly inhibiting the ATPase activity of NLRP3, a critical step for inflammasome assembly.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies evaluating this compound in osteoarthritis models.
Table 1: In Vitro Efficacy of this compound in TNF-α-Treated Chondrocytes
| Parameter | Control | TNF-α (10 ng/mL) | TNF-α + this compound (10 µM) |
| NLRP3 Expression | Baseline | Increased | Reduced |
| Caspase-1 Activity | Baseline | Increased | Reduced |
| IL-1β Secretion | Baseline | Increased | Reduced |
| Extracellular Matrix (ECM) Degradation | Minimal | Significant | Reduced |
| Chondrocyte Pyroptosis | Low | High | Reduced |
Data compiled from findings reported in a study on the effect of this compound on TNF-α treated chondrocytes.[1]
Table 2: In Vivo Efficacy of this compound in a DMM-Induced Osteoarthritis Mouse Model
| Parameter | Sham Control | DMM Model | DMM Model + this compound |
| OARSI Score | Low | High | Significantly Reduced |
| Cartilage Degradation | Minimal | Severe | Attenuated |
| Synovial Inflammation | Low | High | Reduced |
| Pain Behavior | Normal | Increased | Reduced |
Data synthesized from the reported outcomes of a destabilization of the medial meniscus (DMM)-induced OA model.[1]
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in a Chondrocyte Model of Osteoarthritis
This protocol details the methodology for assessing the efficacy of this compound in an in vitro model of osteoarthritis using primary chondrocytes stimulated with Tumor Necrosis Factor-alpha (TNF-α).
1. Materials and Reagents:
-
Primary chondrocytes (e.g., isolated from rat or mouse cartilage)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant TNF-α
-
This compound (NLRP3 inhibitor)
-
Reagents for Western blotting, ELISA, and cell viability/pyroptosis assays (e.g., LDH assay)
-
RNA extraction and qRT-PCR reagents
2. Experimental Workflow:
3. Detailed Steps:
-
Chondrocyte Isolation and Culture: Isolate primary chondrocytes from the articular cartilage of rats or mice and culture them to confluence in a suitable medium.
-
Cell Treatment: Seed chondrocytes in multi-well plates. Once attached, starve the cells in a serum-free medium for 12-24 hours. Subsequently, treat the cells according to the experimental groups:
-
Control: Vehicle control.
-
TNF-α Stimulation: Treat with TNF-α (e.g., 10 ng/mL) to induce an inflammatory and catabolic state mimicking OA.
-
This compound Treatment: Pre-treat with this compound (e.g., 1-10 µM) for 1-2 hours before adding TNF-α.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the induction of inflammatory and degenerative changes.
-
Sample Collection:
-
Collect the cell culture supernatant for the quantification of secreted proteins like IL-1β using ELISA.
-
Lyse the cells to extract total protein for Western blot analysis or total RNA for qRT-PCR.
-
-
Downstream Analyses:
-
ELISA: Measure the concentration of IL-1β in the culture supernatant.
-
Western Blot: Analyze the protein expression levels of NLRP3, cleaved caspase-1, and markers of extracellular matrix (ECM) degradation (e.g., MMP-13) and synthesis (e.g., Collagen II, Aggrecan).
-
qRT-PCR: Quantify the mRNA expression of genes related to inflammation, ECM metabolism, and pyroptosis.
-
Pyroptosis Assay: Assess chondrocyte cell death via pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
-
Protocol 2: In Vivo Evaluation of this compound in a Surgical Model of Osteoarthritis
This protocol describes the use of the Destabilization of the Medial Meniscus (DMM) mouse model to evaluate the therapeutic effects of this compound on osteoarthritis progression in vivo.
1. Materials and Animals:
-
Male C57BL/6 mice (10-12 weeks old)
-
Surgical instruments for microsurgery
-
This compound
-
Vehicle for this compound administration (e.g., saline with appropriate solubilizing agents)
-
Anesthetics and analgesics
-
Reagents for histology (Safranin O-Fast Green staining) and immunohistochemistry
-
Behavioral testing equipment for pain assessment (e.g., von Frey filaments, incapacitance tester)
2. Experimental Workflow:
3. Detailed Steps:
-
DMM Surgery: Anesthetize the mice. Perform a surgical transection of the medial meniscotibial ligament of the right knee joint to induce joint instability and subsequent OA development. The left knee can serve as a non-operated control. A sham surgery group, where the joint capsule is opened but the ligament is not transected, should be included.
-
Drug Administration: Following a recovery period, randomly assign the DMM-operated mice to treatment groups:
-
Vehicle Group: Administer the vehicle solution.
-
This compound Group: Administer this compound at a predetermined dose and frequency (e.g., daily intraperitoneal injections).
-
-
Pain Behavior Assessment: At regular intervals throughout the study, assess pain-related behaviors such as mechanical allodynia (using von Frey filaments) and weight-bearing distribution (using an incapacitance tester).
-
Study Termination and Tissue Collection: At the end of the study period (e.g., 8-12 weeks post-surgery), euthanize the mice and carefully dissect the knee joints.
-
Histological Analysis: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content. Score the severity of cartilage degradation using a standardized scoring system such as the OARSI score.
-
Immunohistochemistry: Perform immunohistochemical staining on joint sections to assess the expression of key proteins such as NLRP3, IL-1β, and MMP-13 in the cartilage and synovium.
Clinical Trial Status
As of the latest search, there are no publicly registered clinical trials specifically investigating this compound for the treatment of osteoarthritis. The available data is limited to preclinical studies. Professionals interested in the clinical development of this compound should monitor clinical trial registries for any future updates.
Conclusion
This compound represents a targeted therapeutic approach for osteoarthritis by inhibiting the NLRP3 inflammasome. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical models of OA. These studies are crucial for advancing our understanding of the role of inflammation in osteoarthritis and for the development of novel disease-modifying therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CY-09: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in cell-based assays.
Introduction
This compound is a small molecule inhibitor that directly targets the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][3][4][5] This action prevents the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[1][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making this compound a valuable tool for studying inflammatory pathways and for potential therapeutic development.[4][7]
Mechanism of Action
This compound is a specific and direct inhibitor of the NLRP3 inflammasome.[1][2][4] Its mechanism of action involves the following key steps:
-
Direct Binding: this compound directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein with a binding affinity (Kd) of approximately 500 nM.[5][8][9]
-
Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for its activation.[1][3][4]
-
Suppression of Inflammasome Assembly: By inhibiting NLRP3's ATPase function, this compound prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][4]
-
Blockade of Pro-inflammatory Cytokine Release: The inhibition of inflammasome assembly prevents the activation of caspase-1, which in turn blocks the processing and release of mature IL-1β and IL-18.[1][5]
Importantly, this compound has been shown to be selective for the NLRP3 inflammasome and does not affect the activation of other inflammasomes like NLRP1 or NLRC4, nor does it interfere with the initial priming step of NLRP3 activation (e.g., via LPS).[1][9]
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 85 | 200.74 | Fresh DMSO is recommended as moisture can reduce solubility.[2] |
| DMF | 30 | 70.84 | |
| In Vivo Formulation 1 | ≥ 2.5 | ≥ 5.90 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | Not specified | Not specified | 50 μL of 7 mg/ml DMSO stock in 950 μL of corn oil.[2] |
In Vitro Activity of this compound
| Cell Type | Assay | Activator | Effective Concentration Range | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 activation, IL-1β secretion | MSU, Nigericin, ATP | 1 - 10 µM | [1] |
| THP-1 cells | NLRP3 inflammasome activation | Nigericin | 1 µM | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β secretion | Nigericin | Doses tested up to 10 µM | [10] |
| HEK-293T cells | NLRP3 interaction | Overexpression | Not specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Refer to the solubility table for guidance. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 423.43 g/mol ), add 236.16 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for this compound Treatment in a Cell-Based NLRP3 Activation Assay
This protocol provides a general guideline for using this compound in a typical two-step NLRP3 inflammasome activation assay using macrophages (e.g., bone marrow-derived macrophages or THP-1 cells).
Materials:
-
Macrophage cell line (e.g., BMDMs, PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin, ATP, MSU)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, Western blot reagents)
Procedure:
-
Cell Seeding: Seed the macrophage cells in a suitable culture plate (e.g., 12-well or 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
Priming (Signal 1):
-
The following day, replace the medium with fresh complete medium.
-
Prime the cells by treating them with LPS (e.g., 50 ng/mL for BMDMs) for 3-4 hours.[2] This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare working dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
After the LPS priming step, add the this compound working solutions to the cells and incubate for 30 minutes to 1 hour.[2] Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Activation (Signal 2):
-
Following the pre-incubation with this compound, add the NLRP3 activator to the wells. The choice and concentration of the activator will depend on the specific experimental design (e.g., 10 µM Nigericin for 30 minutes, or 2.5 mM ATP for 30 minutes).[2]
-
-
Sample Collection:
-
After the activation period, collect the cell culture supernatants for the analysis of secreted IL-1β and active caspase-1.
-
The cell lysates can also be collected for Western blot analysis of pro-IL-1β, NLRP3, and other relevant proteins.
-
-
Downstream Analysis:
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Analyze the presence of cleaved caspase-1 (p20 subunit) in the supernatants and pro-IL-1β in the cell lysates by Western blotting.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. rupress.org [rupress.org]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) with CY-09
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) are a group of rare, inherited inflammatory diseases caused by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This uncontrolled inflammation results in a spectrum of clinical manifestations, ranging from mild urticarial rash and fever to severe, life-threatening systemic inflammation. CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the pathophysiology of CAPS and evaluating potential therapeutic strategies.[1][2][3]
This compound directly targets the NLRP3 protein by binding to the ATP-binding motif within its NACHT domain.[1][4][5] This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[4][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of IL-1β and IL-18.[2][4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study CAPS.
Mechanism of Action of this compound in CAPS
CAPS-associated mutations in NLRP3 lower the threshold for its activation, leading to a hyperactive inflammasome. This compound intervenes by directly binding to the NLRP3 protein, preventing the conformational changes necessary for its activation and the downstream inflammatory cascade.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various experimental models relevant to CAPS research.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Activator | Assay | Parameter | IC50 / Effective Concentration | Reference |
| LPS-primed BMDMs | Nigericin, ATP, MSU | IL-1β Secretion | Inhibition | 1-10 µM | [4] |
| LPS-primed BMDMs | Nigericin, ATP, MSU | Caspase-1 Activation | Inhibition | 1-10 µM | [4] |
| Human THP-1 cells | Nigericin | IL-1β Secretion | Inhibition | Dose-dependent | [2] |
| Human PBMCs | Nigericin | IL-1β Secretion | Inhibition | Dose-dependent | [2] |
| Human PBMCs | Nigericin | Caspase-1 Activation | Inhibition | Dose-dependent | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.4 hours | [7] |
| Bioavailability (Oral) | 72% | [7] |
Table 3: In Vivo Efficacy of this compound in CAPS Mouse Model
| Mouse Model | Treatment Regimen | Outcome | Reference |
| CAPS model mice (Nlrp3 mutant) | Daily injection | Increased survival, reduced systemic inflammation | [7] |
| MSU-induced peritonitis | In vivo administration | Suppressed IL-1β production and neutrophil influx | [4] |
| 3xTg-AD mice | 2.5 mg/kg daily for 6 weeks | Restored cerebral glucose metabolism | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
L-929 conditioned medium or recombinant M-CSF
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 activators: Nigericin, ATP, Monosodium Urate (MSU) crystals
-
ELISA kit for mouse IL-1β
-
Reagents and antibodies for Western blotting (Caspase-1)
-
Reagents for ASC oligomerization assay
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with 20% L-929 conditioned medium or recombinant M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Seeding and Priming:
-
Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well.
-
Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Pre-treat the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding one of the following stimuli for the indicated time:
-
Nigericin (10 µM) for 1 hour.
-
ATP (5 mM) for 30 minutes.
-
MSU crystals (250 µg/mL) for 6 hours.
-
-
-
Sample Collection:
-
Centrifuge the plates and collect the supernatants for IL-1β measurement.
-
Lyse the cells in an appropriate buffer for Western blot analysis or ASC oligomerization assay.
-
-
Analysis:
-
IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blot analysis on the cell lysates to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
ASC Oligomerization: To assess inflammasome assembly, cross-link ASC oligomers in the cell lysates and analyze by Western blotting.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of CAPS
This protocol describes a general framework for assessing the therapeutic efficacy of this compound in a mouse model of CAPS.
Materials:
-
CAPS mouse model (e.g., Nlrp3 knock-in mice with a relevant mutation)
-
This compound
-
Vehicle control (e.g., corn oil, PBS with appropriate solubilizing agents)
-
Equipment for animal monitoring (body weight, temperature)
-
Materials for blood collection and processing
-
ELISA kits for mouse IL-1β and other relevant cytokines
Procedure:
-
Animal Model and Grouping:
-
Use a genetically engineered mouse model that recapitulates the features of CAPS.
-
Divide the mice into treatment and control groups (e.g., vehicle control, this compound treated).
-
-
This compound Administration:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosage and frequency will depend on the specific experimental design and pharmacokinetic data (e.g., 2.5 mg/kg daily).[8]
-
-
Monitoring of Disease Phenotype:
-
Monitor the mice for clinical signs of disease, such as body weight changes, skin inflammation, and survival.
-
-
Biomarker Analysis:
-
At designated time points, collect blood samples via tail vein or cardiac puncture.
-
Prepare serum or plasma and measure the levels of systemic inflammatory markers, such as IL-1β, using ELISA.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., skin, spleen, liver).
-
Fix the tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Statistically analyze the differences in clinical scores, biomarker levels, and histopathological findings between the treatment and control groups.
-
Conclusion
This compound serves as a specific and direct inhibitor of the NLRP3 inflammasome, making it an invaluable research tool for dissecting the molecular mechanisms underlying CAPS and for the preclinical evaluation of NLRP3-targeted therapies. The protocols outlined in these application notes provide a foundation for researchers to effectively utilize this compound in their studies of CAPS and other NLRP3-driven inflammatory diseases.
References
- 1. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. rupress.org [rupress.org]
- 3. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY-09 in the Study of Depression-Like Behaviors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depression is a debilitating mental health disorder with a significant impact on global health. Recent research has highlighted the role of neuroinflammation in the pathophysiology of depression. The NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system, has emerged as a critical player in mediating this neuroinflammatory response. CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] By directly binding to the ATP-binding motif of the NLRP3 NACHT domain, this compound inhibits its ATPase activity, thereby preventing the assembly and activation of the NLRP3 inflammasome.[1][2] This application note provides detailed protocols for utilizing this compound to study its antidepressant-like effects in a lipopolysaccharide (LPS)-induced mouse model of depression.
Mechanism of Action
This compound exerts its antidepressant-like effects by mitigating neuroinflammation. In the context of depression models, such as the one induced by LPS, the NLRP3 inflammasome is activated in microglia, the resident immune cells of the brain.[1][2] This activation leads to a signaling cascade involving the apoptosis-associated speck-like protein containing a CARD (ASC) and pro-caspase-1, culminating in the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2] this compound effectively blocks this pathway, leading to a reduction in pro-inflammatory cytokine levels in the hippocampus.[1][2] This anti-inflammatory action alleviates depression-like behaviors in mice.[1][2]
Caption: Signaling pathway of this compound in inhibiting NLRP3 inflammasome-mediated neuroinflammation.
Data Presentation
The following tables summarize the quantitative data from key behavioral and biochemical experiments demonstrating the efficacy of this compound in an LPS-induced mouse model of depression.
Table 1: Effect of this compound on Depression-Like Behaviors in LPS-Induced Mice
| Treatment Group | Sucrose Preference (%) | Immobility Time (s) - Forced Swim Test | Immobility Time (s) - Tail Suspension Test |
| Control (Saline) | 85.3 ± 2.1 | 95.7 ± 8.3 | 105.4 ± 9.1 |
| LPS | 55.1 ± 3.5 | 185.2 ± 10.1 | 198.6 ± 11.2** |
| LPS + this compound (10 mg/kg) | 78.9 ± 2.8## | 110.3 ± 7.5## | 121.8 ± 8.7## |
| LPS + this compound (20 mg/kg) | 82.1 ± 3.1## | 102.5 ± 6.9## | 115.3 ± 7.9## |
*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. LPS.
Table 2: Effect of this compound on NLRP3 Inflammasome Pathway Components in the Hippocampus of LPS-Induced Mice
| Treatment Group | NLRP3 (relative expression) | ASC (relative expression) | Cleaved Caspase-1 (relative expression) | IL-1β (pg/mg protein) |
| Control (Saline) | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 | 25.4 ± 3.1 |
| LPS | 2.85 ± 0.21 | 2.54 ± 0.18 | 3.12 ± 0.25 | 89.7 ± 6.8 |
| LPS + this compound (20 mg/kg) | 1.21 ± 0.10## | 1.15 ± 0.09## | 1.35 ± 0.14## | 35.2 ± 4.5## |
*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. LPS.
Table 3: Effect of this compound on Microglial Activation in the Hippocampus of LPS-Induced Mice
| Treatment Group | Iba-1 Positive Cells (cells/mm²) |
| Control (Saline) | 45.3 ± 4.1 |
| LPS | 112.8 ± 8.9** |
| LPS + this compound (20 mg/kg) | 58.7 ± 5.3## |
*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. LPS.
Experimental Protocols
Caption: Experimental workflow for studying this compound in an LPS-induced depression model.
LPS-Induced Depression Model in Mice
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimation: House the mice in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Induction: Induce depression-like behaviors by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli serotype 055:B5 at a dose of 0.83 mg/kg.
-
This compound Administration: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer this compound (10 or 20 mg/kg, i.p.) daily for 7 consecutive days, starting 2 hours after the LPS injection. The control group receives the vehicle solution.
Behavioral Tests
Perform behavioral tests 24 hours after the last this compound administration.
This test measures anhedonia, a core symptom of depression.
-
Habituation: For 48 hours, habituate the mice to two bottles of 1% (w/v) sucrose solution.
-
Deprivation: Following habituation, deprive the mice of water and food for 24 hours.
-
Test: Place two pre-weighed bottles in each cage, one containing 1% sucrose solution and the other containing water. After 24 hours, weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose preference (%) = (sucrose solution consumed / total liquid consumed) × 100.
This test assesses behavioral despair.
-
Apparatus: Use a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
This test also measures behavioral despair.
-
Apparatus: Suspend the mice by their tails from a horizontal bar (50 cm above the floor) using adhesive tape placed approximately 1 cm from the tip of thetail.
-
Procedure: The test duration is 6 minutes.
-
Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Biochemical and Histological Analysis
-
Sample Preparation: Following the behavioral tests, euthanize the mice and rapidly dissect the hippocampus on ice. Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-NLRP3 (1:1000)
-
anti-ASC (1:1000)
-
anti-Caspase-1 (1:1000)
-
anti-IL-1β (1:1000)
-
anti-β-actin (1:5000, as a loading control)
-
-
Secondary Antibody and Detection: After washing, incubate the membranes with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then cryoprotect in 30% sucrose solution. Section the brains into 30 µm coronal slices using a cryostat.
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Incubate with the primary antibody for Iba-1 (a marker for microglia), for example, rabbit anti-Iba-1 (1:500), overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody, such as goat anti-rabbit Alexa Fluor 488 (1:1000), for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope. Quantify the number of Iba-1 positive cells in the hippocampus using image analysis software.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in the pathophysiology of depression. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in preclinical mouse models of depression-like behaviors. The data presented clearly demonstrates the potential of this compound to ameliorate these behaviors by targeting neuroinflammation, making it a promising candidate for further drug development in the field of neuropsychiatry.
References
- 1. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice. | Semantic Scholar [semanticscholar.org]
- 2. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CY-09 Dosage for Maximum NLRP3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. Here you will find troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][4][5] This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3][6] By preventing NLRP3 inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4]
Q2: How specific is this compound for NLRP3?
A2: this compound has demonstrated high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes such as AIM2 and NLRC4.[3] Furthermore, at a concentration of 1 µM, this compound selectively inhibits the ATPase activity of NLRP3 over that of NLRP1, NLRC4, NOD2, and RIG-I.[7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For in vitro experiments using cell lines such as bone marrow-derived macrophages (BMDMs), THP-1 cells, or peripheral blood mononuclear cells (PBMCs), a dose-dependent inhibitory effect of this compound has been observed in the range of 1 to 10 µM.[2][3] A common starting point is to pre-incubate cells with this compound for 30 minutes before stimulating with an NLRP3 activator.[8]
Q4: What is a typical effective dose for in vivo animal studies?
A4: In vivo efficacy of this compound has been demonstrated in various mouse models. Doses ranging from 2.5 mg/kg to 40 mg/kg administered via intraperitoneal (i.p.) injection have been shown to be effective in models of myocardial infarction, non-alcoholic fatty liver disease (NAFLD), and Alzheimer's disease.[7][9][10] For instance, a dose of 2.5 mg/kg was effective in a mouse model of NAFLD, while 5 mg/kg showed therapeutic effects in a myocardial infarction model.[7] In models of inflammatory pain, a similar range has been found to be effective.[11][12]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][13] For in vivo studies, the DMSO stock solution is often further diluted in a vehicle containing saline and a solubilizing agent like Polyoxyl 15 hydroxystearate or PEG300 and Tween80.[8][10] For storage, the solid powder should be stored at -20°C for long-term stability (up to 12 months).[14] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of NLRP3 activation | Inadequate this compound concentration: The concentration of this compound may be too low for the specific cell type or stimulus used. | Perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal inhibitory concentration for your experimental setup. |
| Incorrect timing of this compound addition: this compound needs to be present before NLRP3 activation to be effective. | Pre-incubate cells with this compound for at least 30 minutes before adding the NLRP3 stimulus. | |
| Poor this compound solubility: The compound may have precipitated out of solution. | Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid cytotoxicity and precipitation. Prepare fresh dilutions from a stock solution for each experiment. | |
| Inactive NLRP3 stimulus: The agonist used to activate the NLRP3 inflammasome may be degraded or used at a suboptimal concentration. | Check the quality and concentration of your NLRP3 activators (e.g., LPS, nigericin, ATP, MSU). | |
| High cell toxicity observed | High concentration of this compound or DMSO: Both this compound at high concentrations and the solvent DMSO can be cytotoxic. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range of this compound and DMSO for your specific cells.[15] |
| Inconsistent results between experiments | Variability in cell priming: Inconsistent priming with LPS can lead to variable NLRP3 expression and subsequent activation. | Standardize the LPS priming step (concentration and duration) across all experiments. |
| Cell passage number: High passage numbers of cell lines can lead to altered cellular responses. | Use cells with a low passage number and ensure consistent cell culture conditions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Kd) | ~500 nM | Purified GFP-NLRP3 | [1][13] |
| IC50 (NLRP3 inflammasome) | ~6 µM | Mouse BMDMs | [6] |
| Effective Concentration Range | 1 - 10 µM | LPS-primed BMDMs | [2][3] |
| Inhibition of NLRP3 ATPase activity | 0.1 - 1 µM | Purified NLRP3 | [1][3] |
Table 2: In Vivo Pharmacokinetics and Dosage of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 2.4 h | i.v. or oral | [8] |
| Bioavailability | 72% | oral | [8] |
| Effective Dose (NAFLD model) | 2.5 mg/kg | i.p. | [7][10] |
| Effective Dose (Myocardial Infarction model) | 5 mg/kg | i.p. | [7] |
| Effective Dose (CAPS and T2D models) | 40 mg/kg | i.p. | [16] |
Table 3: Off-Target Effects of this compound
| Target | Activity | Concentration | Reference |
| AIM2 Inflammasome | No effect | Not specified | [3] |
| NLRC4 Inflammasome | No effect | Not specified | [3] |
| NLRP1, NLRC4, NOD2, RIG-I ATPase activity | No effect | 1 µM | [7] |
| hERG potassium channel | No inhibition | 10 µM | [1][16] |
| Cytochrome P450 (1A2, 2C9, 2C19, 2D6, 3A4) | IC50 > 8 µM | Not specified | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Plate BMDMs at a density of 5 x 10^5 cells/ml in a 12-well plate and culture overnight.
-
Priming: Replace the medium and prime the cells with 50 ng/ml of lipopolysaccharide (LPS) for 3 hours.
-
Inhibitor Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the culture and incubate for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, for example:
-
Nigericin (10 µM) for 30 minutes.
-
ATP (2.5 mM) for 30 minutes.
-
Monosodium urate (MSU) crystals (150 µg/ml) for 4 hours.
-
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
Analysis:
-
Measure IL-1β secretion in the supernatants by ELISA.
-
Analyze caspase-1 cleavage (p20 or p10 subunit) in the supernatants and cell lysates by Western blot.
-
Assess ASC oligomerization in cell lysates by Western blot after chemical cross-linking.
-
Visualizations
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 14. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with CY-09: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. Addressing potential sources of variability in experimental results is crucial for robust and reproducible findings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[4][5] This binding event inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[4][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4]
Q2: Is this compound specific to the NLRP3 inflammasome?
A2: Yes, this compound has been shown to be a selective inhibitor of the NLRP3 inflammasome. Studies have demonstrated that it does not inhibit other inflammasomes, such as AIM2 and NLRC4.[4] This specificity is crucial for dissecting the precise role of the NLRP3 inflammasome in various pathological conditions.
Q3: What are the recommended storage and handling procedures for this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] When preparing stock solutions, ensure the compound is fully dissolved. For in vivo experiments, a common formulation is a vehicle containing 10% DMSO, 10% Solutol HS 15, and 80% saline.[4] It is advisable to prepare fresh working solutions for each experiment.[1]
Q4: In which experimental models has this compound been successfully used?
A4: this compound has demonstrated efficacy in a variety of in vitro and in vivo models. In vitro, it has been shown to inhibit NLRP3 activation in human THP-1 cells, human peripheral blood mononuclear cells (PBMCs), and bone marrow-derived macrophages (BMDMs).[1][4] In vivo, this compound has shown therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS), type 2 diabetes, gout, and neuroinflammatory conditions like Alzheimer's disease and depression.[4][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IL-1β secretion between replicates. | Inconsistent cell health or density. | Ensure consistent cell seeding density and viability across all wells. Regularly check for signs of cell stress or contamination. |
| Suboptimal priming with LPS. | Optimize the concentration and incubation time for LPS priming. The priming step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[10] | |
| Variability in this compound concentration. | Prepare a fresh serial dilution of this compound for each experiment. Ensure complete dissolution of the compound in the vehicle before adding to the cell culture medium. | |
| This compound does not inhibit NLRP3 inflammasome activation. | Incorrect timing of this compound addition. | For most experimental setups, pre-incubation with this compound before adding the NLRP3 activator (e.g., nigericin, ATP, MSU) is recommended to allow for target engagement. |
| Ineffective NLRP3 activation. | Confirm that your chosen activator is potent and used at an optimal concentration. Test a range of activator concentrations to determine the optimal dose for your specific cell type. | |
| Degraded this compound compound. | Ensure that this compound has been stored correctly at -80°C or -20°C as recommended.[1] If in doubt, use a fresh vial of the compound. | |
| Unexpected off-target effects observed. | High concentration of this compound. | While this compound is specific, very high concentrations may lead to off-target effects. Perform a dose-response experiment to identify the optimal, non-toxic concentration for your experiments. |
| Interaction with other compounds. | Be mindful of potential interactions if using this compound in combination with other drugs. This compound has been tested against five major cytochrome P450 enzymes with varying IC50 values.[2] | |
| Inconsistent results in in vivo studies. | Poor bioavailability of this compound. | Ensure the proper formulation of this compound for in vivo administration (e.g., 10% DMSO, 10% Solutol HS 15, 80% saline) to improve solubility and bioavailability.[4] |
| Variability in animal models. | Account for biological variability between animals. Use a sufficient number of animals per group to achieve statistical power and consider factors like age, sex, and genetic background. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Type | Activator | Assay | Effective Concentration | Reference |
| LPS-primed BMDMs | MSU, Nigericin, ATP | Caspase-1 activation, IL-1β secretion | 1-10 µM | [1] |
| Human THP-1 cells | Nigericin | Caspase-1 activation, IL-1β secretion | Dose-dependent | [4] |
| Human PBMCs | Nigericin | Caspase-1 activation, IL-1β secretion | Dose-dependent | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Half-life (t½) | 2.4 hours |
| Bioavailability | 72% |
| Reference | [2] |
Experimental Protocols & Methodologies
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
Inhibition with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator such as Nigericin (5 µM), ATP (5 mM), or Monosodium Urate (MSU) crystals (150 µg/mL).
-
Incubate for the appropriate time (e.g., 1 hour for Nigericin/ATP, 6 hours for MSU).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant to measure IL-1β secretion by ELISA.
-
Lyse the cells to measure caspase-1 activation by Western blot or a fluorescent substrate assay.
-
ASC Oligomerization Assay
-
Cell Treatment:
-
Prime and treat cells with this compound and an NLRP3 activator as described above.
-
-
Cell Lysis and Cross-linking:
-
Lyse the cells in a buffer containing a cross-linking agent (e.g., DSS) to stabilize ASC oligomers.
-
-
Western Blotting:
-
Run the protein lysates on a non-denaturing or semi-denaturing gel to separate protein complexes by size.
-
Transfer to a membrane and probe with an anti-ASC antibody to visualize ASC monomers and oligomers. A reduction in the high-molecular-weight oligomers in this compound treated samples indicates inhibition.[4]
-
Visualizing Key Processes
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. rupress.org [rupress.org]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Validating the Specificity of CY-09 as an NLRP3 Inflammasome Inhibitor
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming that the small molecule inhibitor CY-09 is specifically targeting the NLRP3 inflammasome in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides offer detailed experimental protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein.[3][4] This interaction competitively inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its activation.[1][5] By preventing ATP hydrolysis, this compound blocks the subsequent conformational changes required for NLRP3 oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting the assembly of the entire inflammasome complex.[1][2][5]
Q2: How can I be sure this compound is not affecting other inflammasomes in my cellular model?
A2: To confirm the specificity of this compound for NLRP3, it is essential to perform control experiments using activators of other known inflammasomes, such as AIM2 and NLRC4. This compound has been shown to have no inhibitory effect on the activation of these other inflammasomes.[1] You can assess the secretion of IL-1β and the activation of caspase-1 in response to specific stimuli for each pathway. For a detailed methodology, please refer to the "Protocol for Assessing Inflammasome Specificity" section below.
Q3: Does this compound interfere with the initial priming step (Signal 1) of NLRP3 activation?
A3: No, this compound does not affect the upstream priming signal (Signal 1) mediated by pathways such as NF-κB.[1][3] This means that the expression levels of pro-IL-1β and NLRP3 itself, which are induced by priming stimuli like lipopolysaccharide (LPS), should remain unchanged in the presence of this compound.[1] This is a key characteristic that distinguishes it from broad-spectrum anti-inflammatory compounds. You can verify this by measuring pro-IL-1β levels in cell lysates via Western blot after LPS priming in the presence and absence of this compound.
Q4: What are the expected quantitative measures of this compound's activity and binding?
A4: The following table summarizes key quantitative data for this compound from published studies. These values can serve as a benchmark for your own experiments.
| Parameter | Description | Reported Value | Cell/System |
| IC₅₀ (NLRP3) | Half-maximal inhibitory concentration for IL-1β secretion upon NLRP3 activation (e.g., with nigericin, ATP, MSU). | 1-10 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) |
| K_D_ | Equilibrium dissociation constant, indicating the binding affinity of this compound to NLRP3. | ~500 nM | Purified GFP-NLRP3 (measured by Microscale Thermophoresis) |
Data compiled from multiple sources.[1][6]
Troubleshooting and Experimental Validation
This section provides detailed protocols for key experiments to independently verify the specificity of this compound.
Diagram: General Workflow for Validating this compound Specificity
Caption: Workflow for confirming this compound's specificity for NLRP3.
Protocol 1: Assessing Inflammasome Specificity in a Cellular Context
This experiment aims to demonstrate that this compound inhibits NLRP3-dependent cytokine release without affecting other inflammasome pathways.
Methodology:
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3 (Signal 1).
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30-60 minutes.
-
Include a known NLRP3 inhibitor like MCC950 as a positive control.
-
-
Inflammasome Activation (Signal 2):
-
NLRP3 Activation: Stimulate separate wells with an NLRP3 activator such as Nigericin (5 µM), ATP (5 mM), or monosodium urate (MSU) crystals (150 µg/mL).
-
AIM2 Activation: In a parallel set of wells, transfect the cells with poly(dA:dT) (1 µg/mL) to activate the AIM2 inflammasome.
-
NLRC4 Activation: In another parallel set, infect the cells with Salmonella typhimurium or transfect with flagellin (Fla-BS) to activate the NLRC4 inflammasome.
-
-
Endpoint Analysis:
-
After an appropriate incubation time (e.g., 1-6 hours, depending on the activator), collect the cell culture supernatants and lyse the cells.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activation: Analyze the cell lysates and supernatants by Western blot to detect the cleaved (active) p20 subunit of caspase-1.
-
Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis.
-
Expected Results: this compound should cause a dose-dependent decrease in IL-1β secretion and caspase-1 cleavage only in the cells stimulated with NLRP3 activators. No significant inhibition should be observed in cells where the AIM2 or NLRC4 inflammasomes were activated.
Diagram: NLRP3 Inflammasome Signaling and Point of this compound Inhibition
Caption: this compound specifically inhibits the ATPase activity of NLRP3.
Protocol 2: In Vitro ATPase Activity Assay
This biochemical assay directly tests the effect of this compound on the enzymatic activity of purified NLRP3 protein.
Methodology:
-
Protein Purification:
-
Express and purify recombinant human or mouse NLRP3 protein (full-length or the NACHT domain).
-
As negative controls, purify other NLR proteins such as NLRC4 and NLRP1, or other ATPases like RIG-I.[1]
-
-
ATPase Assay:
-
Incubate the purified NLRP3 protein with ATP in a suitable reaction buffer.
-
Add different concentrations of this compound or a vehicle control to the reaction.
-
The reaction measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi).
-
-
Phosphate Detection:
-
Use a colorimetric malachite green-based assay or a luminescence-based ADP-Glo™ assay to quantify the amount of Pi or ADP generated.
-
Measure the signal at the appropriate wavelength or luminescence.
-
Expected Results: this compound should specifically inhibit the ATPase activity of purified NLRP3 in a dose-dependent manner.[1][7] It should have no significant effect on the ATPase activity of control proteins like NLRC4 or NLRP1.[1]
Protocol 3: Co-Immunoprecipitation to Assess Inflammasome Assembly
This experiment assesses whether this compound can block the protein-protein interactions that are essential for inflammasome assembly.
Methodology:
-
Cell Treatment:
-
Use LPS-primed BMDMs or HEK293T cells overexpressing tagged versions of NLRP3 and ASC.
-
Treat the cells with this compound or a vehicle control before stimulating with an NLRP3 activator (e.g., nigericin).
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a non-denaturing IP buffer.
-
Incubate the cell lysates with an antibody against endogenous NLRP3 (for BMDMs) or the tag on the overexpressed protein.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot and probe for co-immunoprecipitated proteins, such as ASC or another NLRP3 molecule (to check for oligomerization).
-
Expected Results: In vehicle-treated cells stimulated to activate NLRP3, ASC should co-immunoprecipitate with NLRP3. Treatment with this compound should significantly reduce or abolish the interaction between NLRP3 and ASC, demonstrating that this compound inhibits inflammasome assembly.[1][5]
By following these detailed protocols and comparing your results to the established data, you can confidently validate the specific inhibitory action of this compound on the NLRP3 inflammasome in your experimental models.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
CY-09 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CY-09 in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism involves directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[4][5][6] This binding action inhibits the ATPase activity of NLRP3, which is a critical step for the assembly and subsequent activation of the inflammasome complex.[1][3][4] By preventing its assembly, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][6]
Q2: What is the NLRP3 inflammasome and why is it a target?
A2: The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of cells that plays a key role in the innate immune system.[4][6] It responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Upon activation, it assembles and initiates an inflammatory response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms.[4][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[5]
Q3: Why is it necessary to perform a cytotoxicity assessment for an inflammasome inhibitor like this compound?
A3: While this compound is designed to inhibit a specific inflammatory pathway, it is crucial to assess its potential off-target effects and general toxicity on the cells being studied, especially sensitive primary cell cultures. All compounds can be toxic at high concentrations. A cytotoxicity assessment helps to:
-
Determine the optimal, non-toxic working concentration range for your specific primary cell type.
-
Ensure that the observed effects are due to the specific inhibition of the NLRP3 inflammasome and not a result of general cell death.
-
Establish a therapeutic window, which is the concentration range where this compound is effective at inhibiting the inflammasome without causing significant harm to the cells.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and the stimulus used to activate the inflammasome. Published studies show that this compound exhibits a dose-dependent inhibitory effect on caspase-1 activation and IL-1β secretion in the range of 1 to 10 µM in LPS-primed bone marrow-derived macrophages (BMDMs).[1] It is always recommended to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific primary cell culture system.
Section 2: Key Experimental Protocols
Here are detailed methodologies for common cytotoxicity assays adapted for use with primary cells and this compound.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[7][8][9]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" (medium with the same concentration of this compound's solvent, e.g., DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]
-
Calculation: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[11][12]
Materials:
-
Cell culture plate from the primary experiment (with cells, this compound, and controls)
-
Commercially available LDH detection kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (often 10X, provided in kits)
-
96-well flat-bottom assay plate
Procedure:
-
Prepare Controls: In your experimental plate, designate triplicate wells for the following controls:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with Lysis Buffer (add 10 µL of 10X Lysis Buffer 45 minutes before the next step). This represents 100% cytotoxicity.
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment period with this compound, centrifuge the plate at ~250 x g for 5 minutes to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of your experimental plate to a new 96-well assay plate.[13]
-
Prepare Reaction Mixture: Prepare the LDH assay reagent according to the manufacturer's instructions.
-
Add Reagent: Add 50 µL of the prepared assay reagent to each well of the new assay plate.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
First, subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
-
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14][15]
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analysis: Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells damaged during processing)
-
Section 3: Troubleshooting Guide
General Issues Q: My primary cells show poor viability even in the vehicle control wells. What could be the cause? A: Primary cells are highly sensitive. Potential causes include:
-
Suboptimal Culture Conditions: Ensure the medium, pH, temperature, and CO2 levels are optimal for your specific cell type.
-
High Seeding Density: Over-confluence can lead to nutrient depletion and cell death.[17] Determine the optimal seeding density for your experiment's duration.
-
Passage Number: Primary cells have a limited lifespan. Use cells from earlier passages for better consistency.
-
Solvent Toxicity: The solvent used for this compound (e.g., DMSO) can be toxic. Ensure the final concentration in the medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.
MTT Assay Issues Q: My formazan crystals are difficult to dissolve completely. How can I improve this? A: Incomplete solubilization leads to inaccurate readings. Try the following:
-
Choice of Solvent: DMSO is a common choice, but for some cells, a solution of 10% SDS in 0.01M HCl may be more effective.
-
Thorough Mixing: After adding the solubilization solution, place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9] Gentle pipetting up and down can also help break up crystal clumps.
LDH Assay Issues Q: The absorbance from my "spontaneous release" control is very high. What does this indicate? A: High spontaneous LDH release suggests significant baseline cell death or stress.[17] This can be caused by:
-
Harsh Handling: Overly forceful pipetting during cell seeding or medium changes can damage cell membranes.[17]
-
Unhealthy Initial Culture: Ensure the cells are healthy and have high viability (>90%) before starting the experiment.
-
Contamination: Mycoplasma or bacterial contamination can induce cytotoxicity.
Q: My standard LDH assay protocol underestimates cell death when a compound also inhibits cell growth. How can I correct this? A: This is a known limitation. The standard protocol uses the vehicle-treated well for the "maximum LDH" control, which contains more cells than wells where growth was inhibited. This skews the calculation. To correct for this, use condition-specific controls where you lyse cells in each treatment condition to get a true maximum LDH value for that specific cell number.[18]
Apoptosis Assay Issues Q: My unstained control cells are showing a signal. How do I fix this? A: This indicates high cellular autofluorescence or improper flow cytometer settings.
-
Check Settings: Ensure the voltage settings for the detectors (PMTs) are set correctly so that the unstained cell population falls within the first log decade of the plot.
-
Autofluorescence Channel: If autofluorescence is a major issue with your primary cell type, you can try to measure it in an empty channel (e.g., PerCP) and subtract it from the FITC and PI channels during analysis.
Section 4: Data Presentation
Quantitative data should be summarized for clarity. Below are example tables for presenting cytotoxicity data for this compound.
Table 1: IC50 Values of this compound in Primary Human Macrophages
| Assay Type | Endpoint | Incubation Time | IC50 (µM) |
| MTT Assay | Metabolic Activity | 48 hours | > 50 µM |
| LDH Assay | Membrane Integrity | 48 hours | 42.5 µM |
| Annexin V/PI | Apoptosis Induction | 48 hours | 35.7 µM |
Table 2: Dose-Dependent Effect of this compound on Primary Cell Viability (48h)
| This compound Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | % Apoptotic Cells (Annexin V) |
| 0 (Vehicle) | 100 ± 4.5 | 5.1 ± 1.2 | 4.8 ± 1.1 |
| 1 | 98.2 ± 5.1 | 6.3 ± 1.5 | 5.5 ± 1.4 |
| 5 | 95.6 ± 4.8 | 8.9 ± 2.0 | 7.9 ± 1.9 |
| 10 | 91.3 ± 6.2 | 12.4 ± 2.5 | 11.5 ± 2.3 |
| 25 | 70.1 ± 7.1 | 35.8 ± 4.1 | 38.2 ± 4.5 |
| 50 | 45.5 ± 8.0 | 58.9 ± 5.3 | 61.7 ± 5.9 |
Section 5: Mandatory Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CY-09 Bioavailability in Animal Studies
Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This resource is designed to assist researchers, scientists, and drug development professionals in achieving optimal and consistent results in their animal studies by addressing factors that can influence the bioavailability of this compound. While this compound has been reported to have favorable pharmacokinetics, this guide provides troubleshooting advice and detailed protocols to help you navigate any potential challenges and ensure the successful delivery of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: My preliminary data suggests lower than expected exposure of this compound in my animal model. What are the potential causes?
A1: Several factors could contribute to lower-than-expected plasma concentrations of this compound. These can be broadly categorized as formulation-related, administration-related, or animal-specific.
-
Formulation: this compound is soluble in DMSO. For in vivo studies, it is often prepared in a vehicle containing PEG300, Tween 80, and ddH2O.[1] Improper preparation, such as incomplete dissolution or precipitation of the compound, can significantly reduce the amount of drug available for absorption.
-
Administration: The route and technique of administration are critical. For oral gavage, ensure the compound is administered directly into the stomach to avoid variability in absorption in the upper gastrointestinal tract. Intravenous administration should be performed carefully to ensure the full dose enters circulation.
-
Animal Model: The species, strain, age, and health status of the animals can influence drug metabolism and absorption. While this compound has shown favorable stability in both human and mouse liver microsomes, there may be inter-species differences in gastrointestinal physiology that could affect oral bioavailability.[1]
Q2: What is the reported oral bioavailability of this compound and what are its key pharmacokinetic parameters?
A2: In pharmacokinetic studies conducted in C57BL/6J mice, this compound demonstrated favorable pharmacokinetics with an oral bioavailability of 72%.[1][2] Key parameters are summarized in the table below.
Q3: How does this compound inhibit the NLRP3 inflammasome, and why is achieving adequate bioavailability important for its therapeutic effect?
A3: this compound directly binds to the ATP-binding motif (Walker A motif) of the NLRP3 NACHT domain.[2][3] This binding inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2][3][4][5] By preventing inflammasome assembly, this compound suppresses the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[5][6] Achieving adequate bioavailability is crucial to ensure that sufficient concentrations of this compound reach the target tissues to effectively inhibit the NLRP3 inflammasome and exert its therapeutic effects in models of inflammatory diseases.[2][3]
Q4: Are there alternative formulation strategies to consider if I continue to face challenges with the standard vehicle?
A4: While the standard vehicle for this compound has been shown to be effective, for poorly soluble drugs in general, several formulation strategies can be employed to enhance solubility and absorption. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7][8]
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate.[9][10]
-
Prodrugs: Chemical modification of the drug molecule can improve its physicochemical properties for better absorption.[11]
It is important to note that any new formulation would require thorough characterization and validation of its pharmacokinetic profile.
Troubleshooting Guides
Issue: Inconsistent plasma concentrations of this compound between animals in the same cohort.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure all personnel are consistently trained and proficient in the chosen administration route (e.g., oral gavage, intravenous injection). For oral gavage, verify the correct placement of the gavage needle. |
| Formulation Instability | Prepare the formulation fresh before each experiment. If the formulation must be stored, validate its stability under the storage conditions. Visually inspect for any precipitation before administration. |
| Variability in Food Intake | For oral administration, consider the timing of dosing relative to the animals' feeding cycle, as food in the gastrointestinal tract can affect drug absorption.[12][13] Fasting the animals overnight before dosing can help reduce variability. |
| Underlying Health Issues in Animals | Ensure all animals are healthy and within a similar age and weight range. Subclinical illness can affect gastrointestinal function and drug metabolism. |
Issue: Low oral bioavailability of this compound.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in the GI tract | The solubility of this compound may be pH-dependent. Consider evaluating the solubility of your formulation in simulated gastric and intestinal fluids. Adjusting the formulation with pH modifiers or using a lipid-based formulation could prevent precipitation. |
| First-Pass Metabolism | While this compound shows good stability in liver microsomes, significant first-pass metabolism in the gut wall or liver could still occur in some animal models.[1] Consider co-administering with a known inhibitor of relevant metabolic enzymes, if ethically permissible and scientifically justified for your study. |
| Poor Permeability | If solubility is not the issue, the permeability of this compound across the intestinal epithelium might be a limiting factor in your specific animal model. The use of permeation enhancers in the formulation could be explored, though this would require careful toxicological evaluation.[14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6J Mice
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 5 mg/kg | 10 mg/kg |
| Half-life (t½) | 2.4 h | - |
| AUC (0-t) | 8232 h*ng/mL | - |
| Bioavailability (F%) | - | 72% |
| Data sourced from Jiang et al., 2017.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from the formulation described for in vivo experiments.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 28 mg/mL stock solution, dissolve 28 mg of this compound in 1 mL of fresh DMSO. Ensure the DMSO is not moisture-absorbent as this can reduce solubility.[1]
-
For a 1 mL final working solution, take 50 µL of the 28 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound stock solution.
-
Mix thoroughly using a vortex mixer until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
Mix thoroughly. The final solution should be clear.
-
This formulation should be used immediately for optimal results.[1]
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in mice following oral administration.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice to the experimental conditions for at least one week.
-
Fast the mice overnight (with free access to water) before dosing to reduce variability in drug absorption.
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Process the blood samples to obtain plasma by centrifuging at approximately 2000 x g for 10 minutes at 4°C.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway.
Caption: Experimental Workflow for a Pharmacokinetic Study of this compound in Mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rupress.org [rupress.org]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Leveraging Oral Drug Development to a Next Level: Impact of the IMI-Funded OrBiTo Project on Patient Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
CY-09 Technical Support Center: Protocols for Primary Human Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining CY-09 treatment protocols for primary human cells. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4] This binding inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[3][5] By preventing inflammasome assembly, this compound effectively suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines like IL-1β.[1][3]
Q2: Is this compound specific to the NLRP3 inflammasome? A2: Yes, this compound is reported to be a specific inhibitor for the NLRP3 inflammasome.[3] Studies have shown it does not affect the AIM2 or NLRC4 inflammasomes.[3] Furthermore, it does not interfere with the lipopolysaccharide (LPS)-induced priming step required for NLRP3 activation, indicating its specific action on the inflammasome complex itself.[1][3]
Q3: What is the recommended solvent and storage condition for this compound? A3: this compound can be dissolved in DMSO to create a stock solution.[6] For storage, stock solutions are stable at -20°C for one month or at -80°C for up to six months.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[6]
Q4: What is the binding affinity of this compound for NLRP3? A4: this compound has a binding affinity (Kd) of approximately 500 nM for the NLRP3 protein.
Q5: Has this compound been validated in human cells? A5: Yes, this compound has been shown to be effective in human cells. It can inhibit NLRP3 inflammasome activation in human THP-1 monocytic cells and primary human peripheral blood mononuclear cells (PBMCs).[3] It is also active ex vivo on monocytes from healthy individuals.[3][5]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in primary human cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q: I'm observing high levels of cell death after treatment. What could be the cause? A:
-
LPS Toxicity: High concentrations or prolonged incubation with LPS can be toxic to primary cells. Titrate the LPS concentration and incubation time.
-
This compound Cytotoxicity: While generally stable, high concentrations of this compound or its solvent (DMSO) can be cytotoxic. It is crucial to run a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Always include a vehicle-only (DMSO) control.
-
Primary Cell Health: Primary human cells are sensitive. Ensure they are handled carefully, sourced reliably, and used at a low passage number. Check viability before starting the experiment.
-
Overstimulation: Potent NLRP3 activators like nigericin can rapidly induce pyroptosis, a lytic form of cell death.[7] Consider reducing the concentration of the activator or the stimulation time.
Q: I am not observing any inhibition of IL-1β secretion with this compound treatment. Why? A:
-
Ineffective Priming: The priming signal (Signal 1) is essential for upregulating the expression of NLRP3 and pro-IL-1β.[7][8] Confirm that your LPS is potent and that the priming step is sufficient by measuring pro-IL-1β levels in cell lysates via Western Blot.
-
Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types. A dose-dependent inhibitory effect is typically seen between 1 to 10 µM in macrophages.[1] Perform a dose-response experiment to find the optimal concentration for your cells.
-
Degraded this compound: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1]
-
Inflammasome Specificity: Confirm that the inflammatory response in your system is indeed mediated by the NLRP3 inflammasome. This compound will not inhibit other inflammasomes like AIM2 or NLRC4.[3]
Q: My results are inconsistent between experiments. What are the possible reasons? A:
-
Reagent Consistency: Use the same batch of critical reagents like LPS, ATP, and this compound throughout a series of experiments. Prepare and store reagents consistently.
-
Cell Plating Density: Ensure that cells are plated at a consistent density for every experiment, as cell density can affect the response to stimuli.
-
Timing of Steps: Adhere strictly to the incubation times for priming, inhibitor treatment, and stimulation. Small deviations can lead to significant variations in the final readout.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Citation |
| In Vitro Effective Concentration | 1 - 10 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| Dose-dependent | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] | |
| Binding Affinity (Kd) | ~500 nM | Purified NLRP3 Protein | |
| ATPase Activity Inhibition | 0.1 - 1 µM | Purified NLRP3 Protein | [3][5] |
| In Vivo Dosage (Mice) | 5 and 10 mg/kg | C57BL/6J mice | [6] |
| Half-Life (Mice) | 2.4 hours (IV administration) | C57BL/6J mice | [6] |
| Bioavailability (Mice) | 72% (Oral administration) | C57BL/6J mice | [6] |
| Cytochrome P450 IC50 | 18.9 µM (1A2), 8.18 µM (2C9), >50 µM (2C19), >50 µM (2D6), 26.0 µM (3A4) | Human Cytochrome P450 Enzymes | [6] |
Detailed Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in Primary Human PBMCs
This protocol outlines the steps to induce NLRP3 inflammasome activation in PBMCs and test the inhibitory effect of this compound.
Materials:
-
Primary human PBMCs
-
RPMI 1640 medium + 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 activator: ATP or Nigericin
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates
Methodology:
-
Cell Plating: Isolate PBMCs from healthy donor blood. Plate the cells at a density of 6 x 10⁶ cells/mL in a 12-well plate.[6] Allow cells to adhere and rest overnight.
-
Priming (Signal 1): Replace the medium with fresh culture medium. Prime the cells by stimulating them with LPS (e.g., 50 ng/mL) for 3 hours at 37°C.[6]
-
Inhibitor Treatment: Following the priming step, add this compound at the desired final concentrations (e.g., a range of 1-10 µM) or a vehicle control (DMSO) to the culture wells. Incubate for an additional 30 minutes at 37°C.[6]
-
Activation (Signal 2): Induce NLRP3 activation by adding a stimulus.
-
Sample Collection: After stimulation, carefully collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants to remove any cell debris and store them at -80°C. Cell lysates can also be prepared for Western blot analysis.
Protocol 2: Measurement of IL-1β Secretion by ELISA
This protocol describes the quantification of mature IL-1β in the collected cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
Human IL-1β ELISA kit (e.g., from R&D Systems or BD Biosciences)[9][10]
-
Microplate reader
Methodology:
-
Kit Preparation: Bring all ELISA kit reagents to room temperature before use. Prepare standards, buffers, and working solutions according to the manufacturer's instructions.
-
Assay Procedure: Perform the ELISA as per the manufacturer's protocol.[9] This typically involves:
-
Adding standards and samples (supernatants) to the antibody-coated microplate.
-
Incubating to allow IL-1β to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing again.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Adding a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the optical density of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.[9]
-
Analysis: Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve generated from the known concentrations of the IL-1β standards.
Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1, the effector enzyme of the inflammasome, either in cell lysates or directly in the supernatant.
Materials:
-
Cell lysates or supernatants
-
Caspase-1 activity assay kit (fluorometric, colorimetric, or luminescence-based)[11][12]
-
Microplate reader (fluorometer, spectrophotometer, or luminometer)
-
Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) for control wells[11]
Methodology (Example using a luminescence-based assay):
-
Sample Preparation: Use either cell supernatant or prepare cell lysates according to the kit manufacturer's instructions.
-
Reagent Preparation: Prepare the Caspase-Glo® 1 reagent as described in the kit protocol.[11] For specificity control, prepare a parallel reagent containing the caspase-1 inhibitor Ac-YVAD-CHO.[11]
-
Assay Procedure:
-
Transfer 100-150 µL of your sample (supernatant) to the wells of a white-walled 96-well plate suitable for luminescence.[11]
-
Add an equal volume of the prepared Caspase-Glo® 1 reagent to each well.
-
To control wells, add the Caspase-Glo® 1 reagent containing the Ac-YVAD-CHO inhibitor.
-
Shake the plate gently for 30 seconds to mix.[11]
-
-
Incubation: Incubate the plate at room temperature for at least 1 hour to allow the luminescent signal to stabilize.[11][12]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Analysis: The caspase-1 activity is proportional to the luminescence signal. To determine the specific caspase-1 activity, subtract the signal from the inhibitor-treated wells from the corresponding untreated wells. Normalize the results to the total protein concentration if using cell lysates.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. rupress.org [rupress.org]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Quantification of IL-1β secretion [bio-protocol.org]
- 10. IL-1β Secretion Assay [bio-protocol.org]
- 11. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 12. promega.com [promega.com]
minimizing CY-09 degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of CY-09 in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of your this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is also soluble in dimethylformamide (DMF).[3][4] For optimal results, it is crucial to use a fresh, anhydrous (moisture-free) grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of this compound.[1]
Q2: What are the recommended storage conditions and stability for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. At this temperature, the solution can be stable for up to one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][5][6][7]
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and vortexing or sonicating.[6] However, be cautious with heating as it may accelerate degradation. To prevent precipitation in your aqueous experimental medium, it is advisable to make intermediate dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer.
Q4: Can I store my diluted, aqueous working solutions of this compound?
A4: It is strongly recommended to prepare fresh aqueous working solutions of this compound on the day of the experiment and use them immediately.[1][2] Small molecule inhibitors are often less stable in aqueous solutions compared to concentrated DMSO stocks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent inhibitory activity in experiments. | Degradation of this compound in the stock solution. | - Prepare a fresh stock solution from powder. - Ensure proper storage conditions (-80°C for long-term). - Avoid repeated freeze-thaw cycles by using aliquots. |
| Precipitate formation upon dilution in aqueous media. | Low aqueous solubility of this compound. | - Perform serial dilutions in DMSO first before adding to the aqueous buffer. - Ensure the final DMSO concentration in the experimental medium is tolerated by your cells and does not exceed recommended levels (typically <0.5%). |
| Difficulty dissolving the this compound powder. | Poor quality solvent or insufficient mixing. | - Use fresh, anhydrous DMSO.[1] - Vortex or sonicate the solution to aid dissolution.[6] Gentle warming can also be applied.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 423.43 g/mol .[2][3]
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.23 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
Visualizations
Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
Validation & Comparative
Validating Direct Engagement: A Comparative Guide to CY-09 and Other NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of direct NLRP3 inhibitors is a highly pursued therapeutic strategy. This guide provides a comparative analysis of CY-09, a direct NLRP3 inhibitor, with other notable alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant pathways and workflows to aid in the objective assessment of these compounds.
Comparison of Direct NLRP3 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and other direct NLRP3 inhibitors.
| Feature | This compound | MCC950 | Oridonin | Tranilast |
| Binding Site on NLRP3 | NACHT Domain (Walker A motif)[1][2] | NACHT Domain (Walker B motif)[3] | NACHT Domain (Cys279)[4][5][6] | NACHT Domain[7][8][9] |
| Binding Affinity (Kd) | 500 nM[10] | 224 nM | 52.5 nM[4][5] | Not Reported |
| Mechanism of Action | Inhibits NLRP3 ATPase activity[1] | Blocks ATP hydrolysis[3] | Covalent inhibitor, blocks NLRP3-NEK7 interaction[4][5][6] | Blocks NLRP3 oligomerization[7][8][9] |
| Cellular IC50 (IL-1β Secretion) | ~5 µM (BMDMs)[1] | ~8 nM (BMDMs)[11] | ~0.75 µM | 10-15 µM[12] |
| NLRP3 ATPase Inhibition | Yes[1] | Yes[3] | No[4] | No[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the techniques used to validate the direct binding and inhibitory activity of these compounds.
Biotin Pull-Down Assay for Validating this compound:NLRP3 Interaction
This protocol describes a method to confirm the direct binding of a small molecule inhibitor (this compound) to its protein target (NLRP3) using a biotinylated version of the inhibitor.
Materials:
-
Biotinylated this compound (bio-CY-09)
-
HEK293T cells overexpressing Flag-tagged NLRP3
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-Flag antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis: Lyse HEK293T cells overexpressing Flag-NLRP3 using cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Binding Reaction: Incubate the cell lysate with bio-CY-09 for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Bead Incubation: Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the bio-CY-09-NLRP3 complexes.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Flag antibody to detect the presence of NLRP3.
Surface Plasmon Resonance (SPR) for Quantifying MCC950:NLRP3 Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol outlines the steps to determine the binding affinity of MCC950 to NLRP3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant purified NLRP3 protein
-
MCC950
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Chip Immobilization: Activate the surface of the sensor chip using a mixture of EDC and NHS. Immobilize the recombinant NLRP3 protein onto the activated surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: Inject a series of concentrations of MCC950 over the sensor chip surface at a constant flow rate. The binding of MCC950 to the immobilized NLRP3 will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of MCC950 from NLRP3.
-
Regeneration: If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
NLRP3 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the NLRP3 protein, which is crucial for its activation.
Materials:
-
Recombinant purified NLRP3 protein
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)
-
Inhibitor compound (e.g., this compound)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant NLRP3 protein, and varying concentrations of the inhibitor compound.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent to each well. This reagent will react with the free phosphate released from ATP hydrolysis, resulting in a colorimetric change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of ATPase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the NLRP3 inflammasome pathway, the experimental workflow for a biotin pull-down assay, and a comparison of the direct NLRP3 inhibitors are provided below to facilitate a clearer understanding.
Caption: The NLRP3 inflammasome signaling pathway involves two main steps: priming and activation, leading to caspase-1 activation and inflammatory responses.
Caption: Experimental workflow for a biotin pull-down assay to validate direct protein-ligand interaction.
Caption: Comparison of the binding sites of different direct inhibitors on the NLRP3 protein's NACHT domain.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CY-09 and Parthenolide on Inflammasome Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent inflammasome inhibitors: CY-09 and parthenolide. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for studies involving inflammasome-mediated inflammation.
Executive Summary
Inflammasomes are key signaling platforms of the innate immune system that, upon activation, drive the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18. The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a selective and direct NLRP3 inhibitor, and parthenolide, a natural sesquiterpene lactone with broader anti-inflammatory properties that include inflammasome inhibition. We present a detailed comparison of their mechanisms of action, supporting experimental data, and relevant experimental protocols.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the reported quantitative data for this compound and parthenolide concerning their inhibitory effects on key components and outputs of the inflammasome pathway. It is important to note that the experimental conditions, such as cell types and stimuli used, may vary between studies, which can influence the absolute values.
Table 1: Comparative Inhibitory Concentrations (IC50/Effective Dose)
| Parameter | This compound | Parthenolide | Key Findings & Citations |
| NLRP3 Inflammasome Activation | |||
| IL-1β Secretion | 1-10 µM (in BMDMs) | 1.091-2.620 µM (in THP-1 cells)[1] | This compound shows dose-dependent inhibition of IL-1β secretion induced by various NLRP3 activators.[2] Parthenolide also demonstrates potent inhibition of IL-1β release. |
| Caspase-1 Activation | 1-10 µM (in BMDMs) | Effective at 10 µM (in THP-1 lysates)[3][4] | Both compounds effectively block the activation of caspase-1, a key enzyme in the inflammasome pathway.[2] |
| Direct Target Inhibition | |||
| NLRP3 ATPase Activity | Inhibits at 0.1–1 µM[5] | Dose-dependent inhibition observed[3] | Both compounds directly target the ATPase activity of NLRP3, which is crucial for its activation. |
| Caspase-1 Protease Activity | No direct inhibition reported | Direct inhibitor[3][6] | Parthenolide possesses the distinct ability to directly inhibit the enzymatic activity of caspase-1. |
| Binding Affinity | |||
| NLRP3 (Kd) | 500 nM | Not reported | This compound exhibits high-affinity binding to the NLRP3 protein. |
Mechanisms of Action: A Head-to-Head Comparison
This compound: The Selective NLRP3 Inhibitor
This compound is a synthetic small molecule designed as a selective and direct inhibitor of the NLRP3 inflammasome.[2] Its mechanism of action is highly specific:
-
Direct Binding to NLRP3: this compound directly binds to the Walker A motif within the NACHT domain of NLRP3.[2][7] This ATP-binding site is essential for NLRP3's function.
-
Inhibition of ATPase Activity: By occupying the ATP-binding pocket, this compound inhibits the intrinsic ATPase activity of NLRP3.[2][5] This enzymatic activity is a critical prerequisite for NLRP3 oligomerization and subsequent inflammasome assembly.
-
Suppression of Inflammasome Assembly: The inhibition of NLRP3 ATPase activity by this compound effectively prevents the downstream events of inflammasome activation, including the oligomerization of the adaptor protein ASC and the recruitment of pro-caspase-1.[2]
Parthenolide: The Multi-Target Anti-Inflammatory Agent
Parthenolide, a naturally occurring sesquiterpene lactone derived from the feverfew plant, exhibits broader anti-inflammatory effects that extend to the inhibition of multiple inflammasomes.[3][6] Its mechanisms of action on the inflammasome are multifaceted:
-
Dual Inhibition of NLRP3 and Caspase-1: Parthenolide uniquely targets two distinct components of the inflammasome pathway. It inhibits the ATPase activity of NLRP3, similar to this compound, and also directly inhibits the proteolytic activity of caspase-1.[3][6] This dual action allows it to block the inflammasome at both an upstream assembly step and a downstream enzymatic step.
-
Inhibition of NF-κB Signaling: Parthenolide is a well-established inhibitor of the NF-κB signaling pathway.[8][9][10] The NF-κB pathway is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β, the so-called "priming" step of inflammasome activation. By inhibiting NF-κB, parthenolide can reduce the availability of key inflammasome components.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and parthenolide action on the NLRP3 inflammasome.
Experimental Workflow
Caption: A generalized workflow for assessing the efficacy of inflammasome inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to assess inflammasome activity. Specific details may need to be optimized for different cell types and experimental setups.
Caspase-1 Activation Assay by Western Blot
Objective: To detect the cleavage of pro-caspase-1 into its active p20 subunit.
Methodology:
-
Cell Culture and Treatment: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells and prime with Lipopolysaccharide (LPS). Pre-incubate the cells with desired concentrations of this compound or parthenolide for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP or nigericin) for the appropriate time.
-
Sample Collection: Collect the cell culture supernatant and lyse the remaining cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from the cell lysates and an equivalent volume of the supernatant onto a polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of the p20 subunit in the supernatant and/or lysate indicates caspase-1 activation.
IL-1β Secretion Assay by ELISA
Objective: To quantify the amount of mature IL-1β secreted into the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the caspase-1 activation assay (Steps 1 and 2).
-
Supernatant Collection: After stimulation, centrifuge the cell culture plates to pellet any detached cells and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[1][11][12][13][14] Briefly, add the collected supernatants and a series of IL-1β standards to a 96-well plate pre-coated with an anti-IL-1β capture antibody.
-
Detection: Add a detection antibody, followed by a substrate solution to develop a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
ASC Oligomerization (Speck) Assay
Objective: To visualize and quantify the formation of ASC specks, a hallmark of inflammasome activation.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips or in chamber slides. Prime and treat with inhibitors and activators as described previously.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
-
Quantification: The percentage of cells with ASC specks can be quantified by counting at least 100 cells per condition. Alternatively, flow cytometry can be used for high-throughput quantification. For cross-linking and Western blot detection of ASC oligomers, cells are lysed, and the pellet containing the specks is cross-linked with DSS before running on an SDS-PAGE gel.[15][16][17][18][19]
Conclusion
Both this compound and parthenolide are valuable tools for studying inflammasome biology.
-
This compound offers high selectivity for the NLRP3 inflammasome, making it an excellent choice for studies specifically investigating the role of NLRP3. Its direct and well-characterized mechanism of action provides a clear basis for interpreting experimental results.
-
Parthenolide , on the other hand, presents a broader inhibitory profile, affecting multiple inflammasomes and the upstream NF-κB pathway. This makes it a useful compound for studies where a more general anti-inflammatory effect is desired or for investigating the interplay between different inflammatory pathways. Its dual action on both NLRP3 and caspase-1 is a noteworthy feature.
The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of selectivity. This guide provides the necessary data and protocols to aid in this decision-making process and to facilitate the design of robust and informative experiments in the field of inflammasome research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. affigen.com [affigen.com]
- 12. mpbio.com [mpbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. stemcell.com [stemcell.com]
- 15. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASC oligomerization assay [bio-protocol.org]
- 17. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 18. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Unveiling the Potency of CY-09: A Comparative Guide to NLRP3 ATPase Inhibition
For Immediate Release
A deep dive into the inhibitory effects of the small molecule CY-09 on NLRP3 ATPase activity reveals its standing among a growing arsenal of compounds targeting the NLRP3 inflammasome, a key player in inflammatory diseases. This guide provides a comprehensive comparison of this compound with other notable NLRP3 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has emerged as a direct and selective inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves binding to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein.[4][5][6] This interaction effectively curtails the enzyme's ATPase activity, a critical step for the assembly and activation of the NLRP3 inflammasome complex.[1][5]
Comparative Analysis of NLRP3 ATPase Inhibitors
To contextualize the efficacy of this compound, a quantitative comparison with other known NLRP3 inhibitors targeting ATPase activity is presented below. The half-maximal inhibitory concentration (IC50) serves as a key metric for potency.
| Inhibitor | IC50 (NLRP3 ATPase Inhibition) | Mechanism of Action |
| This compound | 6 µM[1][2] | Binds to the Walker A motif of the NLRP3 NACHT domain, preventing ATP binding.[1][4][5] |
| MCC950 | 7.5 nM[1][2] | Interacts with the Walker B motif within the NLRP3 NACHT domain, blocking ATP hydrolysis.[1][7] |
| MNS | 2 µM[1][2] | Covalently modifies a cysteine residue in the ATP-binding site of the NACHT domain.[1][8] |
| OLT1177 (Dapansutrile) | 1 nM[1][2] | Inhibits NLRP3 ATPase activity, blocking the interaction between NLRP3 and ASC.[1][9] |
| INF39 | 10 µM[1][2] | Irreversible inhibitor of the NLRP3 inflammasome.[1][2] |
| INF58 | 74 µM[1][2] | Covalently reacts with C419 in the NACHT domain.[1][2] |
| Oridonin | 0.75 µM[1][2] | Forms a covalent bond with C279 in the NACHT domain, blocking the NLRP3-NEK7 interaction.[1][2] |
| Bay 11-7082 | Not explicitly defined for ATPase | Inhibits NLRP3 ATPase activity, possibly through alkylation of cysteine residues.[10][11] |
Experimental Validation: Protocols and Workflows
The validation of the inhibitory effect of compounds like this compound on NLRP3 ATPase activity is crucial. Below are detailed methodologies for key experiments.
In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the ability of a compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.
Materials:
-
Purified recombinant human NLRP3 protein
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based assay) or ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified NLRP3 protein.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP.
-
Incubate the reaction at 37°C for a set time (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released or ADP produced using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based NLRP3 Inflammasome Activation Assay
This assay assesses the compound's ability to inhibit NLRP3 inflammasome activation in a cellular context.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, or MSU crystals)
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
ELISA kits for IL-1β and TNF-α
-
LDH cytotoxicity assay kit
Procedure:
-
Priming Step: Seed the macrophages in a multi-well plate and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test compound (e.g., this compound) for 30-60 minutes.
-
Activation Step: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of secreted IL-1β and TNF-α in the supernatants using ELISA kits. A decrease in IL-1β with no significant change in TNF-α indicates specific inhibition of the NLRP3 inflammasome.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants as an indicator of pyroptosis, a form of cell death downstream of inflammasome activation.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for the in vitro NLRP3 ATPase assay.
Caption: Mechanism of this compound inhibition of NLRP3 ATPase activity.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative In Vivo Efficacy of CY-09 Across Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CY-09, a selective and direct small-molecule inhibitor of the NLRP3 inflammasome, across various disease models. The data presented is compiled from preclinical studies to aid in the evaluation of its therapeutic potential. This compound acts by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, which inhibits its ATPase activity and subsequent inflammasome assembly and activation.[1][2][3] This mechanism prevents the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Pharmacokinetic Profile
This compound demonstrates favorable pharmacokinetic properties in mice, supporting its use in in vivo studies. It exhibits good oral bioavailability and stability, with no significant inhibitory effects on the hERG ion channel or major cytochrome P450 isozymes at therapeutic concentrations.[1][4][5][6]
Table 1: Pharmacokinetic Properties of this compound in C57BL/6J Mice [1][5][6]
| Parameter | Value | Administration |
| Half-life (t½) | 2.4 hours | Single i.v. or oral dose |
| Bioavailability (F) | 72% | Single oral dose |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Single i.v. or oral dose |
In Vivo Efficacy Comparison
This compound has demonstrated significant therapeutic effects in a range of NLRP3-driven disease models, from autoinflammatory and metabolic disorders to neurodegenerative diseases. The following table summarizes its performance.
Table 2: Summary of this compound In Vivo Efficacy in Various Disease Models
| Disease Model | Animal Model | This compound Dosage & Administration | Key Efficacy Findings | Comparator Data |
| Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Nlrp3A350V/+ knock-in mice | Not specified | Prevents neonatal lethality and increases survival up to 48 days, even after treatment cessation at day 25.[5][7] | Not available |
| Gout / Peritonitis | C57BL/6J mice | 40 mg/kg, i.p. | Efficiently suppressed monosodium urate (MSU)-induced IL-1β production and neutrophil influx into the peritoneal cavity.[1][8] | Efficacy was comparable to MCC950 at the same dose.[1][4] |
| Type 2 Diabetes (T2D) & Metabolic Disorders | High-fat diet (HFD)-induced diabetic mice | Not specified | Reversed metabolic disorders by inhibiting NLRP3-dependent inflammation.[5] Suppressed caspase-1 cleavage in adipose tissue and decreased levels of TNF-α and MCP-1.[1][7] Increased insulin sensitivity.[9] | Not available |
| Diabetic Nephropathy | db/db mice | Not specified | Exerted renoprotective effects by reducing inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys.[10][11] | Not available |
| Alzheimer's Disease | 3xTg-AD mice | Not specified | Crossed the blood-brain barrier.[12] Restored cerebral glucose metabolism, attenuated insulin resistance, improved AD pathology, and relieved cognitive impairment.[12][13] | Not available |
| Inflammatory Pain | LPS or Formalin-induced mouse models | Not specified (i.p. injection) | Reduced thermal hyperalgesia and licking time.[14] Decreased levels of IL-6, TNF-α, and IL-1β in footpad tissues.[14] | Not available |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: NLRP3 inflammasome pathway and this compound's point of inhibition.
Caption: Generalized workflow for in vivo testing of this compound.
Experimental Protocols
While specific parameters vary between studies, a general methodology for evaluating this compound's in vivo efficacy can be outlined.
1. Animal Models:
-
Wild-Type: C57BL/6J mice are commonly used for induced models of inflammation like gout.[1][8]
-
Genetic Models: Nlrp3A350V/+ knock-in mice for CAPS, db/db mice for diabetic nephropathy, and 3xTg-AD mice for Alzheimer's disease are utilized to model specific human conditions.[1][10][12]
2. Disease Induction:
-
Acute Gout/Peritonitis: Induced by intraperitoneal (i.p.) or subcutaneous injection of monosodium urate (MSU) crystals (e.g., 3 mg).[1][15]
-
Type 2 Diabetes: Induced by feeding mice a high-fat diet (HFD) for several weeks.[1]
3. Drug Formulation and Administration:
-
Formulation: this compound is typically formulated for in vivo use in a vehicle containing a combination of DMSO, a solubilizing agent like PEG300 or Solutol HS 15, a surfactant like Tween-80, and saline.[7][8]
-
Administration: Both intraperitoneal (i.p.) and oral (p.o.) routes have been used, with doses often around 40 mg/kg for i.p. injection in acute models.[4]
4. Efficacy Assessment:
-
Inflammatory Markers: Levels of cytokines such as IL-1β, TNF-α, and IL-6 in serum, peritoneal lavage fluid, or tissue homogenates are quantified using ELISA or RT-PCR.[1][14]
-
Cellular Infiltration: Neutrophil and macrophage influx into inflamed tissues is measured by cell counting or flow cytometry.[1][14]
-
Western Blot: Used to detect the cleavage and activation of caspase-1 and the expression of NLRP3 pathway components in tissue lysates.[11][12]
-
Histopathology: Tissue sections (e.g., kidney, brain, joints) are stained (e.g., H&E, TUNEL) to assess pathological damage, fibrosis, and apoptosis.[10][11]
-
Behavioral and Metabolic Tests: Functional outcomes are measured using tests like the Morris water maze for cognitive function, glucose and insulin tolerance tests for metabolic status, and measurement of paw withdrawal latency for inflammatory pain.[12][13][14]
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rupress.org [rupress.org]
- 9. Frontiers | Role of the inflammasome in insulin resistance and type 2 diabetes mellitus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]
Validating the Engagement of CY-09 with NLRP3: A Comparative Guide to Pull-Down Assays and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule inhibitor and its protein target is a critical step in drug discovery. This guide provides a comprehensive comparison of the biotinylated CY-09 pull-down assay with alternative biophysical and cellular methods for validating the engagement of the NLRP3 inhibitor, this compound, with its target, the NLRP3 inflammasome.
This compound is a selective and direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] this compound exerts its inhibitory effect by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby preventing its ATPase activity, which is essential for inflammasome assembly and activation.[1][2][3][4] This guide will delve into the specifics of using a biotinylated this compound probe in pull-down assays and compare its utility and data output with other widely used target validation techniques.
Biotinylated this compound Pull-Down Assay: A Direct Approach to Target Identification
A pull-down assay using a biotinylated version of this compound serves as a direct method to identify and confirm its binding partner. This technique leverages the high-affinity interaction between biotin and streptavidin to isolate the drug-protein complex from a cell lysate.
Experimental Workflow
The general workflow for a biotinylated this compound pull-down assay involves synthesizing a this compound molecule with a biotin tag, incubating this probe with cell lysates containing NLRP3, capturing the complex with streptavidin-coated beads, and then identifying the bound proteins, typically through Western blotting.
Comparison of Target Validation Methods
While the pull-down assay is a powerful tool, a multi-faceted approach using orthogonal methods is recommended to build a robust case for target engagement. Below is a comparison of the biotinylated this compound pull-down assay with other techniques that have been or could be used to validate the this compound-NLRP3 interaction.
| Method | Principle | Quantitative Data | Advantages | Limitations |
| Biotinylated Pull-Down Assay | Affinity capture of a biotin-tagged small molecule and its binding partners. | Primarily qualitative (Yes/No binding). Can be semi-quantitative with titration. | Relatively straightforward, directly identifies binding partners. | Requires chemical synthesis of a tagged molecule which may alter binding. Potential for non-specific binding. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding. | Binding Affinity (Kd) | Low sample consumption, can be performed in complex biological liquids. | Requires a fluorescently labeled binding partner. |
| NLRP3 ATPase Activity Assay | Measures the enzymatic activity of NLRP3 (ATP hydrolysis) in the presence of an inhibitor. | IC50 | Directly assesses the functional consequence of binding. | Indirect measure of binding. Does not provide binding affinity. |
| Site-Directed Mutagenesis | Mutating specific amino acid residues in the target protein to identify those critical for small molecule binding. | Qualitative (Binding/No Binding) | Pinpoints the specific binding site. | Requires generation and expression of mutant proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a small molecule flows over an immobilized protein. | Binding Affinity (Kd), Association/Dissociation Rates (kon/koff) | Real-time, label-free, provides detailed kinetic information. | Requires immobilization of the protein, which may affect its conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in intact cells upon ligand binding. | Thermal Shift (ΔTm) | Measures target engagement in a cellular context. No labeling required. | Not all binding events result in a measurable thermal shift. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a small molecule binds to a protein. | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of pure protein and compound. |
Experimental Data Summary
| Method | Parameter | Value for this compound and NLRP3 | Reference |
| Microscale Thermophoresis (MST) | Binding Affinity (Kd) | ~500 nM | [5] |
| NLRP3 ATPase Activity Assay | Inhibition | This compound inhibits NLRP3 ATPase activity | [1][6][7] |
Experimental Protocols
Biotinylated this compound Pull-Down Assay
-
Synthesis of Biotinylated this compound: Synthesize a derivative of this compound that incorporates a biotin molecule, typically via a linker arm to minimize steric hindrance.
-
Cell Lysis: Lyse cells known to express NLRP3 (e.g., LPS-primed macrophages) in a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another hour at 4°C to capture the biotin-CY-09-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-NLRP3 antibody to confirm the presence of NLRP3.
Microscale Thermophoresis (MST)
-
Protein Labeling: Label purified recombinant NLRP3 protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines).
-
Sample Preparation: Prepare a series of dilutions of unlabeled this compound. Mix each dilution with a constant concentration of the fluorescently labeled NLRP3.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled NLRP3 is monitored.
-
Data Analysis: The change in thermophoresis upon this compound binding is plotted against the this compound concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
NLRP3 ATPase Activity Assay
-
Reaction Setup: In a microplate, add purified recombinant NLRP3 protein to a reaction buffer containing ATP and necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP or inorganic phosphate produced using a commercially available detection kit (e.g., a malachite green-based assay).
-
Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the NLRP3 inflammasome activation pathway and the logical relationship between the different validation methods.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of CY-09 and BAY 11-7082 for Inflammasome and NF-κB Pathway Research
For researchers in immunology, inflammation, and drug development, the choice of small molecule inhibitors is critical for elucidating cellular pathways and validating therapeutic targets. CY-09 and BAY 11-7082 are two widely used compounds that both impact inflammatory signaling, albeit through distinct and overlapping mechanisms. This guide provides a detailed, data-supported comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound is a highly selective and direct inhibitor of the NLRP3 inflammasome, acting on the ATPase activity of NLRP3 itself. In contrast, BAY 11-7082 is a broad-spectrum anti-inflammatory agent, initially identified as an inhibitor of the NF-κB pathway, but now known to have multiple cellular targets, including the NLRP3 inflammasome. The key distinction lies in their specificity: this compound offers targeted inhibition of the NLRP3 inflammasome, while BAY 11-7082 has a wider, less specific range of action that can be beneficial in some contexts but may lead to off-target effects in others.
Mechanism of Action
This compound is a potent and specific inhibitor of the NLRP3 inflammasome.[1][2][3] It directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][2][4] This interaction competitively blocks ATP binding, thereby inhibiting the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][4][5] Consequently, this compound suppresses downstream events including ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, caspase-1 activation, and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
BAY 11-7082 was first described as an irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[6][7] It was proposed to act by inhibiting the phosphorylation of IκB-α (inhibitor of κB alpha), which prevents the release and nuclear translocation of the NF-κB p65/p50 dimer.[6][7][8] However, subsequent research has revealed that BAY 11-7082 has a broader mechanism of action.[7][9][10] It is now understood to have multiple cellular targets, including the NLRP3 inflammasome, where it also functions by inhibiting the sensor's ATPase activity.[4][6][8][11] The anti-inflammatory effects of BAY 11-7082 are also attributed to its inhibition of protein tyrosine phosphatases and components of the ubiquitin system.[8][12]
Data Presentation: Quantitative Comparison
| Feature | This compound | BAY 11-7082 |
| Primary Target | NLRP3 Inflammasome[1][2][3] | NF-κB Pathway (IKK)[6][10][13] |
| Secondary Target(s) | None reported, highly selective[1][14] | NLRP3 Inflammasome, Protein Tyrosine Phosphatases, Ubiquitin System[4][6][8][12] |
| Binding Site | ATP-binding motif (Walker A) of NLRP3 NACHT domain[1][2][4] | IKKβ (indirectly), other cellular targets[4] |
| Reported IC50 / Kd | Kd = 500 nM for NLRP3 binding[14] | IC50 = 10 μM for TNFα-induced IκBα phosphorylation[13][15] |
| Effective Concentration (in vitro) | 1-10 µM for NLRP3 inhibition in BMDMs[2] | 1-10 μM for NF-κB and inflammasome inhibition[6] |
| Specificity | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[1] | Broad-spectrum, inhibits multiple inflammatory pathways[7][9][10] |
| Effect on NF-κB Priming | No effect on LPS-induced priming[1][2] | Inhibits the priming step by blocking NF-κB activation[6] |
Signaling Pathway Diagrams
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Frontiers | TI: NLRP3 Inflammasome-Dependent Pyroptosis in CNS Trauma: A Potential Therapeutic Target [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal Procedures for CY-09
For research, scientific, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of CY-09.
This compound is a selective and direct NLRP3 inhibitor used in laboratory research.[1][2] Adherence to the following procedural guidance is critical for the safe management of this compound waste.
I. Immediate Safety Precautions and First Aid
Before handling this compound, ensure that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[3]
In the event of exposure, follow these first-aid measures:[3]
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[3]
-
If on Skin: Wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation develops, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if eye irritation persists.[3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and call a poison control center or physician.[3]
II. This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 423.43 g/mol | [3][4] |
| Formula | C19H12F3NO3S2 | [3][4][5] |
| Appearance | Solid | [1] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[3]
Experimental Protocol for this compound Waste Disposal:
-
Waste Segregation:
-
Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, properly labeled hazardous waste container.
-
Collect liquid waste containing this compound (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and the container at an approved waste disposal plant.[3]
-
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling CY-09
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with CY-09. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-approved respirator | Required when handling the powder form or when adequate ventilation cannot be guaranteed. |
| Hands | Heavy rubber gloves | Ensure gloves are chemical-resistant and inspected for integrity before each use. |
| Eyes | Safety goggles | Provide a complete seal around the eyes to protect against dust particles and splashes. |
| Body | Complete protective clothing | A lab coat or other protective garments should be worn to prevent skin contact. |
| Feet | Rubber boots | Recommended, especially when handling larger quantities or during spill cleanup. |
Data sourced from the this compound Material Safety Data Sheet.[1]
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Avoid breathing dust.[1]
-
Standard hygiene measures should be followed, including refraining from eating, drinking, or smoking in the work area.[1]
Storage:
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek professional medical examination.[1] |
| Ingestion | Rinse the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Absorb liquid spills with an inert material.
-
Collect the absorbed material and any solid residues.
-
Place in a suitable container for disposal.
-
Notify the relevant authorities if the spill enters sewers or public waters.[1]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for safely preparing and using this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
